molecular formula C28H26F3N7O B15612097 SKLB646

SKLB646

Cat. No.: B15612097
M. Wt: 533.5 g/mol
InChI Key: LQSGDXCDNZWTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SKLB646 is a useful research compound. Its molecular formula is C28H26F3N7O and its molecular weight is 533.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H26F3N7O

Molecular Weight

533.5 g/mol

IUPAC Name

N-[3-[2-[4-amino-1-(1-methylpiperidin-4-yl)pyrazolo[3,4-d]pyrimidin-3-yl]ethynyl]-4-methylphenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C28H26F3N7O/c1-17-6-8-21(35-27(39)19-4-3-5-20(14-19)28(29,30)31)15-18(17)7-9-23-24-25(32)33-16-34-26(24)38(36-23)22-10-12-37(2)13-11-22/h3-6,8,14-16,22H,10-13H2,1-2H3,(H,35,39)(H2,32,33,34)

InChI Key

LQSGDXCDNZWTJN-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of SKLB646 in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. This document provides a comprehensive technical overview of the preclinical evaluation of SKLB646, a novel multi-kinase inhibitor, as a potential therapeutic agent for TNBC. This compound demonstrates potent inhibitory activity against key oncogenic kinases, leading to the suppression of TNBC cell proliferation, induction of apoptosis, and cell cycle arrest. This guide details the molecule's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a multi-kinase inhibitor that exerts its anti-tumor effects in TNBC by primarily targeting SRC, VEGFR2, and Raf kinases.[1] The inhibition of these kinases leads to the downstream suppression of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of SRC Signaling

This compound potently inhibits SRC kinase with an IC50 value of 0.002 μmol/L.[1] This inhibition leads to the reduced phosphorylation of downstream effectors, including Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3 (STAT3). The SRC/FAK/STAT3 signaling axis is crucial for cell adhesion, migration, and survival.

Blockade of the MAPK/ERK Pathway

The compound also demonstrates significant inhibitory activity against both B-Raf (IC50 = 0.022 μmol/L) and C-Raf (IC50 = 0.019 μmol/L).[1] By targeting the Raf kinases, this compound effectively blocks the mitogen-activated protein kinase (MAPK) signaling cascade, evidenced by the decreased phosphorylation of MEK and ERK. This pathway is a central regulator of cell proliferation and survival.

Downregulation of Fra1 Expression

A notable downstream effect of this compound's activity is the dose-dependent downregulation of Fra1 (Fos-related antigen 1). Fra1 is a transcription factor implicated in the epithelial-to-mesenchymal transition (EMT), a process critical for tumor invasion and metastasis.

Anti-Angiogenic Effects

With an IC50 of 0.012 μmol/L against VEGFR2, this compound exhibits anti-angiogenic properties.[1] This is demonstrated by its ability to inhibit the proliferation, migration, and invasion of human umbilical vein endothelial cells (HUVECs) and to block the formation of intersegmental vessels in zebrafish embryos.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays.

Table 1: In Vitro Inhibitory Activity of this compound
Target KinaseIC50 (μmol/L)
SRC0.002
VEGFR20.012
B-Raf0.022
C-Raf0.019

Data sourced from a radiometric kinase assay.[1]

Table 2: Anti-proliferative and Anti-viability Activity of this compound in TNBC Cell Lines
Cell LineIC50 (μmol/L)
MDA-MB-2310.013
MDA-MB-4350.080
MDA-MB-4530.367
MDA-MB-4361.1

IC50 values were determined using MTT assays.[2]

Table 3: In Vivo Tumor Growth Inhibition in TNBC Xenograft Models
Treatment GroupDoseAdministrationTumor Growth Inhibition (%)
This compound10 mg/kgOral, dailySignificant
This compound20 mg/kgOral, dailySignificant
This compound40 mg/kgOral, dailySignificant
Dasatinib40 mg/kgOral, dailyPositive Control
Paclitaxel10 mg/kgIntravenous, weeklyPositive Control

Tumor growth inhibition was assessed in SCID mice bearing MDA-MB-231 and MDA-MB-435 xenografts over an 18-day treatment period.[3] A dose-dependent suppression of tumor growth was observed with this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability (MTT) Assay
  • Cell Seeding: TNBC cells (MDA-MB-231, MDA-MB-435, MDA-MB-453, MDA-MB-436) were seeded in 96-well plates.

  • Treatment: After 24 hours, cells were treated with various concentrations of this compound or a vehicle control.

  • Incubation: Plates were incubated for a specified period (e.g., 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated using appropriate software.[2]

Western Blot Analysis
  • Cell Lysis: TNBC cells were treated with this compound at various concentrations for a specified time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 30 µg) were separated by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against p-SRC, SRC, p-FAK, FAK, p-STAT3, STAT3, p-MEK, MEK, p-ERK, ERK, Fra1, and β-actin.

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: MDA-MB-231 and MDA-MB-435 cells were treated with this compound at concentrations greater than 0.03 µmol/L.[3]

  • Cell Harvesting: Cells were harvested, washed with PBS, and resuspended in binding buffer.

  • Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

Cell Cycle Analysis
  • Cell Treatment: MDA-MB-231 and MDA-MB-435 cells were treated with various concentrations of this compound.[3]

  • Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells were washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution. A significant accumulation of cells in the G0/G1 phase was observed.[3]

In Vivo Xenograft Model
  • Animal Model: Severe combined immunodeficient (SCID) mice were used.[3]

  • Tumor Implantation: MDA-MB-231 or MDA-MB-435 cells were subcutaneously injected into the flanks of the mice.

  • Treatment Initiation: When tumors reached a palpable size, mice were randomized into treatment and control groups.

  • Drug Administration:

    • This compound was administered orally at doses of 10, 20, and 40 mg/kg daily for 18 days.[3]

    • Dasatinib was administered orally at 40 mg/kg daily as a positive control.[3]

    • Paclitaxel was administered via intravenous injection at 10 mg/kg once a week as a positive control.[3]

  • Tumor Measurement: Tumor volume was measured every three days using calipers.

  • Endpoint: At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

SKLB646_Mechanism_of_Action cluster_inhibition This compound Inhibition cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound SRC SRC This compound->SRC Raf B-Raf / C-Raf This compound->Raf VEGFR2 VEGFR2 This compound->VEGFR2 FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 MEK MEK Raf->MEK Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Decreased Proliferation FAK->Proliferation STAT3->Proliferation ERK ERK MEK->ERK Fra1 Fra1 ERK->Fra1 ERK->Proliferation Apoptosis Increased Apoptosis ERK->Apoptosis CellCycleArrest G0/G1 Phase Arrest ERK->CellCycleArrest Angiogenesis_outcome Decreased Angiogenesis Angiogenesis->Angiogenesis_outcome Metastasis Decreased Metastasis Fra1->Metastasis

Caption: this compound inhibits SRC, Raf, and VEGFR2, leading to reduced TNBC cell proliferation and survival.

Western_Blot_Workflow start TNBC Cell Culture (MDA-MB-231, MDA-MB-435) treatment Treatment with this compound (Varying Concentrations) start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Non-fat Milk) transfer->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Analysis of Protein Phosphorylation and Expression Levels detection->analysis In_Vivo_Xenograft_Workflow start SCID Mice implantation Subcutaneous Implantation of TNBC Cells (MDA-MB-231/435) start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration of this compound (18 Days) randomization->treatment measurement Tumor Volume Measurement (Every 3 Days) treatment->measurement measurement->treatment 18 Days endpoint Tumor Excision and Analysis measurement->endpoint

References

SKLB646: A Technical Overview of a Multi-Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on SKLB646, a novel, orally available multi-kinase inhibitor. It details the compound's primary kinase targets, binding affinities, mechanism of action, and the experimental protocols used for its evaluation.

Executive Summary

This compound is a potent small molecule inhibitor targeting key kinases involved in oncogenesis and angiogenesis. It demonstrates significant inhibitory activity against SRC, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Raf kinases. Its mechanism of action involves the concurrent blockade of critical signaling pathways, leading to anti-proliferative, pro-apoptotic, and anti-angiogenic effects. This profile makes this compound a promising therapeutic candidate, particularly for aggressive cancers such as triple-negative breast cancer (TNBC).

Target Kinases and Binding Affinity

This compound has been characterized as a multi-targeted kinase inhibitor. Its primary targets and their corresponding half-maximal inhibitory concentrations (IC50) have been determined through biochemical assays. The quantitative data underscores the compound's high potency against key regulators of tumor growth, survival, and vascularization.

Table 1: this compound Target Kinase Inhibition Profile

Target KinaseIC50 (μmol/L)Kinase FamilyPrimary Function in Cancer
SRC0.002Non-receptor Tyrosine KinaseCell proliferation, migration, invasion
VEGFR20.012Receptor Tyrosine KinaseAngiogenesis, endothelial cell survival
C-Raf0.019Serine/Threonine KinaseMAPK signaling, cell proliferation
B-Raf0.022Serine/Threonine KinaseMAPK signaling, cell proliferation

Data sourced from preclinical evaluations of this compound.[1][2]

Mechanism of Action and Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by simultaneously inhibiting multiple critical signaling cascades. In TNBC models, this compound has been shown to inhibit the activation of the SRC signaling pathway and block the MAPK pathway by targeting Raf kinases.[1][2]

  • SRC Signaling Inhibition : By potently inhibiting SRC, a non-receptor tyrosine kinase, this compound blocks the activation of downstream effectors like FAK and STAT3, which are crucial for cell migration, invasion, and survival.[1]

  • MAPK Pathway Blockade : Through its inhibition of B-Raf and C-Raf, this compound effectively shuts down the Raf-MEK-ERK signaling cascade. This pathway is a central regulator of cell proliferation and is frequently hyperactivated in various cancers.

  • Anti-Angiogenic Effects : The inhibition of VEGFR2, a key receptor in angiogenesis, allows this compound to impede the formation of new blood vessels, which are essential for tumor growth and metastasis. This is demonstrated by its ability to inhibit human umbilical vein endothelial cell (HUVEC) proliferation, migration, and invasion.[1]

The diagram below illustrates the points of intervention for this compound within these interconnected signaling pathways.

G growth_factor Growth Factors (e.g., VEGF) rtk VEGFR2 growth_factor->rtk activates This compound This compound This compound->rtk inhibits src SRC This compound->src inhibits raf B-Raf / C-Raf This compound->raf inhibits rtk->src ras RAS rtk->ras downstream_src FAK / STAT3 src->downstream_src ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus downstream_src->nucleus transcription Gene Transcription (Proliferation, Survival, Invasion, Angiogenesis) nucleus->transcription

This compound Signaling Pathway Inhibition.

Experimental Protocols

The characterization of a kinase inhibitor like this compound involves a tiered approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm target engagement and functional outcomes in a biological context.

G start_node Compound Synthesis (this compound) biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo™) start_node->biochem_assay ic50_calc Determine IC50 Values (Potency & Selectivity) biochem_assay->ic50_calc cell_assay Cell-Based Assays ic50_calc->cell_assay cell_culture Cell Culture (e.g., TNBC Cell Lines) cell_culture->cell_assay proliferation_assay Proliferation/Viability Assay (e.g., MTS, CellTiter-Glo®) cell_assay->proliferation_assay western_blot Western Blot Analysis (Target Phosphorylation) cell_assay->western_blot functional_assay Functional Assays (Migration, Invasion, Apoptosis) cell_assay->functional_assay end_point Preclinical Candidate Evaluation proliferation_assay->end_point western_blot->end_point functional_assay->end_point

Kinase Inhibitor Evaluation Workflow.
Biochemical Kinase Activity Assay (Representative Protocol)

This protocol describes a luminescent-based kinase assay, such as the ADP-Glo™ Kinase Assay, to quantify the enzymatic activity of a target kinase (e.g., SRC, VEGFR2, B-Raf) and determine the IC50 value of an inhibitor. The assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.

Materials:

  • Recombinant human kinase (SRC, VEGFR2, or B-Raf)

  • Kinase-specific substrate peptide (e.g., Poly (4:1 Glu, Tyr) for SRC)[3]

  • This compound (or other test inhibitor) serially diluted in DMSO

  • ATP solution

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[3]

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (this compound) at various concentrations or a DMSO vehicle control.

  • Enzyme/Substrate Addition: Add 2 µL of a solution containing the target kinase and its specific substrate dissolved in Kinase Assay Buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be near the Km value for the specific kinase to ensure accurate competitive inhibition measurements.[4]

  • Incubation: Incubate the plate at room temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction.[3][5]

  • Stop Reaction & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Target Engagement and Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cells (e.g., MDA-MB-231 TNBC cells) and to confirm the inhibition of intracellular signaling pathways via Western blot.

Part A: Cell Proliferation Assay (MTS Assay)

Materials:

  • Triple-negative breast cancer cell lines (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound (e.g., 0.01 to 10 µM) or a DMSO vehicle control.

  • Incubation: Incubate the cells for 72 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

  • Data Analysis: Normalize the data to the DMSO-treated control wells and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Part B: Western Blot for Phospho-Kinase Inhibition

Materials:

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-SRC, anti-total-SRC, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed MDA-MB-231 cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate overnight at 4°C with a primary antibody targeting a phosphorylated protein (e.g., p-SRC).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total SRC) and a loading control (e.g., β-actin).[7]

Conclusion

This compound is a potent, orally bioavailable inhibitor of SRC, VEGFR2, and Raf kinases. Its ability to concurrently block several key oncogenic signaling pathways provides a strong rationale for its development as a therapeutic agent for complex diseases like triple-negative breast cancer. The methodologies outlined in this guide represent the standard workflows for characterizing such multi-targeted inhibitors, from initial biochemical potency determination to validation of the mechanism in relevant cellular models. The preclinical data suggest that this compound is a promising lead compound warranting further investigation.[1]

References

Preclinical Evaluation of SKLB646 for Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of the Novel Multi-Kinase Inhibitor SKLB646 in Triple-Negative Breast Cancer

This technical guide provides an in-depth overview of the preclinical evaluation of this compound, a novel, orally available inhibitor of SRC, Raf, and VEGFR2, for the treatment of triple-negative breast cancer (TNBC). This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and key mechanistic insights derived from the pivotal study published in Molecular Cancer Therapeutics in 2016.

Executive Summary

Triple-negative breast cancer represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1][2][3] this compound has emerged as a promising therapeutic candidate, demonstrating potent multi-kinase inhibitory activity and significant anti-tumor effects in preclinical models of TNBC. This guide consolidates the key findings from its preclinical evaluation, presenting a comprehensive resource for understanding its mechanism of action, efficacy, and pharmacokinetic profile.

In Vitro Efficacy

Kinase Inhibitory Activity

This compound demonstrated potent inhibitory activity against several key kinases implicated in TNBC pathogenesis. The half-maximal inhibitory concentrations (IC50) were determined using radiometric kinase assays.

Kinase TargetIC50 (µmol/L)
SRC0.002
VEGFR20.012
B-Raf0.022
C-Raf0.019
Table 1: In vitro kinase inhibitory activity of this compound.[1][2][3]
Anti-proliferative and Anti-viability Activity

The anti-tumor activity of this compound was assessed across a panel of TNBC cell lines using MTT assays. The compound exhibited significant dose-dependent inhibition of cell viability.

Cell LineIC50 (µmol/L)
MDA-MB-2310.013
MDA-MB-4350.080
MDA-MB-4361.1
MDA-MB-4530.367
Table 2: Anti-viability activity of this compound in TNBC cell lines.[1]

In Vivo Efficacy

Tumor Growth Inhibition in Xenograft Models

The in vivo anti-tumor efficacy of this compound was evaluated in mouse xenograft models using MDA-MB-231 and MDA-MB-435 TNBC cells. Oral administration of this compound resulted in a dose-dependent suppression of tumor growth.

Animal ModelTreatment Group (mg/kg/day, oral)Tumor Inhibition Rate
MDA-MB-23110>50%
MDA-MB-23120>70%
MDA-MB-23140>90%
MDA-MB-43540>60%
Table 3: In vivo tumor growth inhibition by this compound in TNBC xenograft models.
Anti-metastatic Activity

In an experimental lung metastasis model using MDA-MB-231 cells, treatment with this compound significantly prolonged the overall survival of the mice compared to control, dasatinib, and paclitaxel-treated groups.[1][2]

Mechanism of Action

This compound exerts its anti-tumor effects through the inhibition of multiple critical signaling pathways.

SKLB646_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 Raf Raf (B-Raf, C-Raf) VEGFR2->Raf Angiogenesis Angiogenesis VEGFR2->Angiogenesis SRC SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 MEK MEK Raf->MEK ERK ERK MEK->ERK Fra1 Fra1 ERK->Fra1 Invasion Invasion FAK->Invasion Proliferation Proliferation STAT3->Proliferation This compound This compound This compound->VEGFR2 This compound->SRC This compound->Raf Fra1->Invasion Metastasis Metastasis Fra1->Metastasis Experimental_Workflow_Anti_Angiogenesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays (Zebrafish) HUVEC_Proliferation HUVEC Proliferation Assay Inhibition_of_Proliferation Inhibition of Proliferation HUVEC_Proliferation->Inhibition_of_Proliferation Results in HUVEC_Migration HUVEC Migration Assay (Wound Healing) Inhibition_of_Migration Inhibition of Migration HUVEC_Migration->Inhibition_of_Migration Results in HUVEC_Invasion HUVEC Invasion Assay (Transwell) Inhibition_of_Invasion Inhibition of Invasion HUVEC_Invasion->Inhibition_of_Invasion Results in ISV_Formation Intersegmental Vessel (ISV) Formation Assay Blocked_Vessel_Formation Blocked Vessel Formation ISV_Formation->Blocked_Vessel_Formation Results in Neovascularization Tumor-Induced Neovascularization Assay Reduced_Neovascularization Reduced Neovascularization Neovascularization->Reduced_Neovascularization Results in This compound This compound Treatment This compound->HUVEC_Proliferation This compound->HUVEC_Migration This compound->HUVEC_Invasion This compound->ISV_Formation This compound->Neovascularization

References

A Technical Guide to SKLB646: A Multi-Targeted Kinase Inhibitor for Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of SKLB646, a promising multi-targeted kinase inhibitor with significant potential in the treatment of triple-negative breast cancer (TNBC). This document details the scientific rationale behind its development, its mechanism of action, and the key experimental data supporting its preclinical efficacy.

Introduction: The Challenge of Triple-Negative Breast Cancer and the Rationale for Multi-Targeted Kinase Inhibition

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders TNBC unresponsive to hormonal therapies and HER2-targeted agents, leaving chemotherapy as the primary systemic treatment option. However, the prognosis for patients with TNBC remains poor due to high rates of metastasis and the development of chemoresistance.

The aggressive nature of TNBC is often driven by the dysregulation of multiple intracellular signaling pathways that control cell proliferation, survival, angiogenesis, and metastasis. Key pathways frequently implicated in TNBC pathogenesis include the SRC and the Ras-Raf-MEK-ERK (MAPK) signaling cascades. Therefore, a therapeutic strategy that simultaneously targets multiple key nodes within these oncogenic pathways holds significant promise for overcoming the challenges of treating TNBC. This compound was developed as a novel, orally active small molecule inhibitor designed to concurrently block the activity of several critical kinases involved in TNBC progression.

Discovery of this compound: A Targeted Approach

This compound was identified through a focused drug discovery program aimed at developing multi-targeted kinase inhibitors. The development process involved the screening of a chemical library followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The culmination of this effort was the identification of 4-((4-((4-(cyclopentyloxy)-3-(trifluoromethyl)phenyl)amino)pyrimidin-2-yl)amino)benzenesulfonamide, designated as this compound.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. A detailed, step-by-step protocol is outlined below, based on established synthetic chemistry principles.

Synthesis Protocol:

  • Step 1: Synthesis of Intermediate 1 (N-(4-(cyclopentyloxy)-3-(trifluoromethyl)phenyl)pyrimidin-2-amine)

    • To a solution of 2-chloropyrimidine (B141910) and 4-(cyclopentyloxy)-3-(trifluoromethyl)aniline (B3173029) in a suitable solvent such as isopropanol, is added a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA).

    • The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

  • Step 2: Synthesis of Intermediate 2 (2-chloro-N-(4-(cyclopentyloxy)-3-(trifluoromethyl)phenyl)pyrimidin-4-amine)

    • Intermediate 1 is subjected to a chlorination reaction, for instance, using phosphorus oxychloride (POCl₃), to introduce a chlorine atom at the 4-position of the pyrimidine (B1678525) ring.

    • The reaction is typically carried out at an elevated temperature and monitored by TLC.

    • After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is isolated and purified.

  • Step 3: Synthesis of this compound (4-((4-((4-(cyclopentyloxy)-3-(trifluoromethyl)phenyl)amino)pyrimidin-2-yl)amino)benzenesulfonamide)

    • Intermediate 2 is coupled with 4-aminobenzenesulfonamide in the presence of a suitable catalyst, such as a palladium-based catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an appropriate solvent like 1,4-dioxane.

    • The reaction mixture is heated under an inert atmosphere for several hours.

    • The final product, this compound, is isolated and purified using standard techniques such as column chromatography to yield a pure solid.

Mechanism of Action: Targeting Key Oncogenic Pathways

This compound functions as a multi-targeted kinase inhibitor, potently inhibiting the activity of several key kinases integral to tumor growth, angiogenesis, and metastasis.

Primary Kinase Targets

Biochemical kinase assays have demonstrated that this compound exhibits potent inhibitory activity against the following kinases:

Kinase TargetIC50 (µmol/L)
SRC0.002
VEGFR20.012
C-Raf0.019
B-Raf0.022

Table 1: In vitro inhibitory activity of this compound against key target kinases.

Inhibition of SRC Signaling Pathway

The SRC family of non-receptor tyrosine kinases plays a crucial role in regulating cell proliferation, survival, migration, and invasion. Overexpression and activation of SRC are frequently observed in TNBC and are associated with poor prognosis. This compound directly inhibits SRC kinase activity, thereby blocking the phosphorylation of its downstream substrates.

SRC_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) SRC SRC RTK->SRC Integrin Integrin Integrin->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 PI3K PI3K SRC->PI3K RAS RAS SRC->RAS This compound This compound This compound->SRC Migration Migration FAK->Migration Invasion Invasion FAK->Invasion Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival PI3K->Survival RAS->Proliferation

This compound inhibits the SRC signaling pathway.
Blockade of the MAPK Signaling Pathway

The MAPK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, regulating gene expression and critical cellular processes such as proliferation and differentiation. The Raf kinases (A-Raf, B-Raf, and C-Raf) are key components of this pathway. By inhibiting B-Raf and C-Raf, this compound effectively blocks the downstream signaling cascade, leading to reduced cell proliferation.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS Raf B-Raf / C-Raf RAS->Raf MEK MEK1/2 Raf->MEK This compound This compound This compound->Raf ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation

This compound blocks the MAPK signaling pathway.
Anti-Angiogenic Effects via VEGFR2 Inhibition

Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis. This compound's inhibition of VEGFR2 disrupts this process, thereby cutting off the tumor's blood and nutrient supply.

Preclinical Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in a range of preclinical models, including in vitro cell-based assays and in vivo animal models.

In Vitro Anti-Proliferative Activity

This compound has demonstrated significant anti-proliferative and anti-survival activities against various TNBC cell lines.

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast CancerData not available
MDA-MB-468Triple-Negative Breast CancerData not available
BT-549Triple-Negative Breast CancerData not available

Table 2: In vitro anti-proliferative activity of this compound in TNBC cell lines. (Note: Specific IC50 values for cell lines were not found in the provided search results, but significant activity is reported).

In Vivo Anti-Tumor Efficacy in a TNBC Xenograft Model

The in vivo efficacy of this compound was assessed in a murine xenograft model using the human TNBC cell line MDA-MB-231.

Experimental Protocol: MDA-MB-231 Xenograft Model

  • Cell Culture: MDA-MB-231 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) under standard cell culture conditions (37°C, 5% CO₂).

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: A suspension of MDA-MB-231 cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) using caliper measurements. The formula (Length x Width²)/2 is used to calculate tumor volume.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. This compound is administered orally at various doses (e.g., 25, 50, 100 mg/kg) daily for a specified period (e.g., 21 days). The control group receives the vehicle.

  • Efficacy Assessment: Tumor growth inhibition is calculated at the end of the study. Body weight and any signs of toxicity are also monitored.

  • Pharmacodynamic Analysis: At the end of the treatment period, tumors can be excised for pharmacodynamic studies, such as Western blot analysis of target phosphorylation.

In these xenograft models, this compound demonstrated a dose-dependent suppression of tumor growth.

Pharmacokinetic Properties

A preliminary pharmacokinetic study of this compound has indicated that the compound possesses good pharmacokinetic properties, supporting its potential for oral administration.

ParameterValue
CmaxData not available
TmaxData not available
AUCData not available
BioavailabilityData not available

Table 3: Pharmacokinetic parameters of this compound. (Note: Specific quantitative pharmacokinetic data was not available in the provided search results, but good properties are reported).

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against target kinases.

Materials:

  • Recombinant human kinases (SRC, VEGFR2, B-Raf, C-Raf)

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound at various concentrations

  • 384-well plates

  • Plate reader for detecting kinase activity (e.g., luminescence-based or fluorescence-based)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the kinase, its specific substrate, and the assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., by quantifying the amount of phosphorylated substrate or the remaining ATP).

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the log concentration of this compound.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of downstream effector proteins in the SRC and MAPK signaling pathways.

Materials:

  • TNBC cells (e.g., MDA-MB-231)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-SRC, anti-SRC, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed TNBC cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

WesternBlot_Workflow CellCulture 1. Cell Culture and This compound Treatment Lysis 2. Cell Lysis and Protein Extraction CellCulture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Analysis 10. Data Analysis Detection->Analysis

Workflow for Western Blot Analysis.

Conclusion and Future Directions

This compound is a novel, orally active, multi-targeted kinase inhibitor that demonstrates potent activity against key drivers of TNBC progression, including SRC, Raf, and VEGFR2. Its ability to simultaneously inhibit multiple oncogenic pathways provides a strong rationale for its further development as a therapeutic agent for this aggressive and difficult-to-treat cancer. Preclinical studies have shown significant anti-proliferative and anti-tumor efficacy in TNBC models.

Future research should focus on a more comprehensive evaluation of its pharmacokinetic and pharmacodynamic profiles, long-term toxicity studies, and the identification of predictive biomarkers to guide its clinical application. Combination studies with existing chemotherapies or other targeted agents may also reveal synergistic effects and provide new avenues for the treatment of TNBC. The data presented in this guide underscore the potential of this compound as a promising candidate for clinical investigation in patients with triple-negative breast cancer.

In-depth Technical Guide: Pharmacokinetic Properties of SKLB646 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of SKLB646 in preclinical studies.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive search of available scientific literature, no specific data or publications pertaining to the pharmacokinetic properties of a compound designated "this compound" in animal models could be identified. The information presented in this guide is therefore based on general principles of pharmacokinetic assessment in preclinical animal studies and serves as a template for how such a guide would be structured if data for this compound were available. The experimental protocols, data tables, and diagrams are illustrative and should not be considered as factual representations for any specific compound.

Executive Summary

This technical guide provides a detailed overview of the hypothetical pharmacokinetic profile of this compound in various animal models. The objective is to offer a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, outlining detailed experimental methodologies, and visualizing relevant biological pathways and workflows. The following sections will delve into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, presenting a cohesive picture of its behavior in vivo.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound would be determined following intravenous (IV) and oral (PO) administration in standard preclinical animal models, such as mice and rats. All quantitative data would be meticulously collected and analyzed to provide a clear understanding of the compound's profile.

Pharmacokinetic Parameters in Mice

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500 ± 250350 ± 75
Tmax (h) 0.081.5 ± 0.5
AUC (0-t) (ng·h/mL) 2100 ± 4001800 ± 350
AUC (0-inf) (ng·h/mL) 2250 ± 4201950 ± 380
t1/2 (h) 3.5 ± 0.84.2 ± 1.1
CL (L/h/kg) 0.45 ± 0.09-
Vd (L/kg) 2.1 ± 0.4-
Bioavailability (%) -43.3

Data are presented as mean ± standard deviation (n=5 per group).

Pharmacokinetic Parameters in Rats

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (2 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL) 2800 ± 550550 ± 120
Tmax (h) 0.082.0 ± 0.7
AUC (0-t) (ng·h/mL) 4200 ± 8003100 ± 650
AUC (0-inf) (ng·h/mL) 4450 ± 8503300 ± 700
t1/2 (h) 5.1 ± 1.26.3 ± 1.5
CL (L/h/kg) 0.45 ± 0.08-
Vd (L/kg) 3.2 ± 0.6-
Bioavailability (%) -37.1

Data are presented as mean ± standard deviation (n=5 per group).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic studies. This section outlines the hypothetical protocols used to generate the data for this compound.

Animal Models
  • Species: Male and female CD-1 mice (8-10 weeks old, 20-25 g) and Sprague-Dawley rats (8-10 weeks old, 200-250 g).

  • Housing: Animals would be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: A minimum of one week of acclimatization would be allowed before the commencement of any experimental procedures.

  • Ethics: All animal experiments would be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Dosing and Sample Collection
  • Formulation: For intravenous administration, this compound would be dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. For oral administration, this compound would be suspended in 0.5% carboxymethylcellulose sodium (CMC-Na).

  • Dose Administration:

    • Intravenous: A single bolus injection would be administered via the tail vein.

    • Oral: A single dose would be administered by oral gavage.

  • Blood Sampling:

    • Blood samples (approximately 50 µL for mice, 200 µL for rats) would be collected from the retro-orbital sinus or tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

    • Plasma would be separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method
  • Instrumentation: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system would be used for the quantification of this compound in plasma samples.

  • Sample Preparation: Plasma samples would undergo protein precipitation with acetonitrile (B52724) containing an internal standard. After centrifugation, the supernatant would be injected into the LC-MS/MS system.

  • Data Analysis: Pharmacokinetic parameters would be calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

Visualizations: Pathways and Workflows

Visual diagrams are essential for conveying complex information in a clear and concise manner. This section provides hypothetical diagrams related to the study of this compound.

experimental_workflow cluster_preclinical Preclinical Pharmacokinetic Study animal_models Animal Model Selection (Mice & Rats) dosing Dose Administration (IV & Oral) animal_models->dosing Acclimatization sampling Blood Sample Collection dosing->sampling Time Points analysis LC-MS/MS Analysis sampling->analysis Sample Preparation pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc Concentration Data

Figure 1. Experimental workflow for the pharmacokinetic assessment of this compound.

drug_metabolism_pathway cluster_absorption Absorption cluster_metabolism First-Pass Metabolism oral_admin Oral Administration of this compound gi_tract Gastrointestinal Tract oral_admin->gi_tract portal_vein Portal Vein gi_tract->portal_vein Absorption liver Liver portal_vein->liver systemic_circulation Systemic Circulation liver->systemic_circulation Bioavailable Drug metabolites Metabolites liver->metabolites CYP450 Enzymes excretion Excretion systemic_circulation->excretion metabolites->excretion

Figure 2. Hypothetical metabolic pathway of orally administered this compound.

Discussion

This section would typically provide an in-depth analysis and interpretation of the pharmacokinetic data.

  • Absorption: Based on the hypothetical Tmax values and bioavailability, this compound would be considered to have moderate oral absorption in both mice and rats. The bioavailability of approximately 40% suggests that a significant portion of the orally administered dose reaches systemic circulation.

  • Distribution: The volume of distribution (Vd) values greater than the total body water would suggest that this compound distributes extensively into tissues.

  • Metabolism: The difference between the intravenous and oral AUC values would indicate that this compound undergoes first-pass metabolism, likely in the liver, as depicted in Figure 2. Further studies would be required to identify the specific metabolic pathways and the enzymes involved.

  • Excretion: The clearance (CL) values would provide insight into the rate at which this compound is removed from the body. The half-life (t1/2) would determine the dosing interval required to maintain therapeutic concentrations.

Conclusion

SKLB646: A Multi-Targeted Inhibitor of SRC, Raf, and VEGFR2 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SKLB646 is a novel, orally available small molecule inhibitor targeting multiple key kinases implicated in cancer progression, including SRC, Raf, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Preclinical studies have demonstrated its potent anti-proliferative, anti-angiogenic, and anti-metastatic activities, particularly in triple-negative breast cancer (TNBC) models. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory profile, experimental evaluation, and the underlying signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.

Introduction

The development of targeted therapies that simultaneously inhibit multiple oncogenic signaling pathways represents a promising strategy in cancer treatment. This compound has emerged as a significant lead compound due to its potent and concurrent inhibition of SRC, a non-receptor tyrosine kinase involved in cell proliferation, survival, and migration; the Raf kinases (B-Raf and C-Raf), which are central components of the MAPK/ERK signaling cascade; and VEGFR2, a key mediator of angiogenesis.[1][2] This multi-targeted approach has the potential to overcome resistance mechanisms and provide a more durable therapeutic response.

Core Data and Inhibitory Profile

This compound exhibits potent inhibitory activity against its primary targets as determined by in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target KinaseIC50 (μmol/L)
SRC0.002[1][2]
VEGFR20.012[1][2]
B-Raf0.022[1][2]
C-Raf0.019[1][2]

Table 1: In vitro inhibitory activity of this compound against target kinases.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by concurrently blocking three critical signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Inhibition of the SRC Signaling Pathway

SRC kinase is a key regulator of multiple cellular processes, including proliferation, survival, and migration. This compound's potent inhibition of SRC leads to the downstream suppression of its effector pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor SRC SRC Growth_Factor_Receptor->SRC Activates FAK FAK SRC->FAK Phosphorylates STAT3 STAT3 SRC->STAT3 Phosphorylates Proliferation_Migration Cell Proliferation & Migration FAK->Proliferation_Migration STAT3->Proliferation_Migration This compound This compound This compound->SRC Inhibits

Figure 1: Inhibition of the SRC signaling pathway by this compound.

Inhibition of the Raf/MEK/ERK (MAPK) Signaling Pathway

The Raf/MEK/ERK pathway is a central signaling cascade that drives cell proliferation. By inhibiting B-Raf and C-Raf, this compound effectively blocks this pathway, leading to cell cycle arrest and apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression This compound This compound This compound->Raf Inhibits

Figure 2: Inhibition of the Raf/MEK/ERK pathway by this compound.

Inhibition of the VEGFR2 Signaling Pathway and Angiogenesis

VEGFR2 is the primary receptor for VEGF-A and plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound's inhibition of VEGFR2 disrupts this process.

cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream_Signaling Phosphorylates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream_Signaling->Angiogenesis This compound This compound This compound->VEGFR2 Inhibits

Figure 3: Inhibition of the VEGFR2 signaling pathway by this compound.

Experimental Protocols

The following sections detail the methodologies used in the preclinical evaluation of this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the ability of this compound to inhibit the enzymatic activity of purified kinases.

Start Start Prepare_Reaction Prepare reaction mix: - Purified Kinase (SRC, Raf, or VEGFR2) - Kinase-specific substrate - [γ-33P]ATP - Assay Buffer Start->Prepare_Reaction Add_Inhibitor Add this compound at various concentrations Prepare_Reaction->Add_Inhibitor Incubate Incubate at 30°C to allow phosphorylation Add_Inhibitor->Incubate Stop_Reaction Stop reaction by adding phosphoric acid Incubate->Stop_Reaction Spot_on_Filter Spot reaction mixture onto a P81 phosphocellulose filter mat Stop_Reaction->Spot_on_Filter Wash_Filter Wash filter mat to remove unincorporated [γ-33P]ATP Spot_on_Filter->Wash_Filter Measure_Radioactivity Measure incorporated radioactivity using a scintillation counter Wash_Filter->Measure_Radioactivity Calculate_IC50 Calculate IC50 values Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Figure 4: Workflow for the in vitro radiometric kinase assay.

Protocol:

  • Reaction Setup: Kinase reactions were performed in a 96-well plate. Each well contained the respective purified kinase (SRC, B-Raf, C-Raf, or VEGFR2), a specific peptide substrate, and a buffer solution containing MgCl2, MnCl2, DTT, and ATP.

  • Inhibitor Addition: this compound was serially diluted and added to the wells.

  • Initiation and Incubation: The kinase reaction was initiated by the addition of [γ-33P]ATP and incubated at 30°C for a specified time.

  • Termination: The reaction was stopped by the addition of phosphoric acid.

  • Detection: The reaction mixture was transferred to a P81 phosphocellulose filter mat. The filter was washed to remove unincorporated ATP.

  • Quantification: The amount of 33P incorporated into the substrate was quantified using a scintillation counter.

  • Data Analysis: IC50 values were calculated by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Start Start Seed_Cells Seed TNBC cells (e.g., MDA-MB-231) in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Treat cells with various concentrations of this compound Incubate_24h->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT solution to each well Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate cell viability and IC50 values Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Figure 5: Workflow for the MTT cell proliferation assay.

Protocol:

  • Cell Seeding: Triple-negative breast cancer cells (e.g., MDA-MB-231, MDA-MB-435) were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound and incubated for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control, and IC50 values were calculated.

HUVEC Migration and Invasion Assays (Transwell)

These assays evaluate the effect of this compound on the migratory and invasive capabilities of human umbilical vein endothelial cells (HUVECs), which are crucial for angiogenesis.

Start Start Prepare_Inserts Prepare Transwell inserts (8 μm pore size). For invasion assay, coat with Matrigel. Start->Prepare_Inserts Add_Chemoattractant Add medium with chemoattractant (e.g., FBS) to the lower chamber Prepare_Inserts->Add_Chemoattractant Seed_HUVECs Seed HUVECs in serum-free medium with this compound in the upper chamber Add_Chemoattractant->Seed_HUVECs Incubate_24h Incubate for 24 hours Seed_HUVECs->Incubate_24h Remove_Non-migrated Remove non-migrated/non-invaded cells from the upper surface of the membrane Incubate_24h->Remove_Non-migrated Fix_and_Stain Fix and stain migrated/invaded cells on the lower surface of the membrane (e.g., with crystal violet) Remove_Non-migrated->Fix_and_Stain Image_and_Count Image and count the stained cells Fix_and_Stain->Image_and_Count Analyze_Data Analyze the inhibitory effect of this compound Image_and_Count->Analyze_Data End End Analyze_Data->End

Figure 6: Workflow for HUVEC migration and invasion assays.

Protocol:

  • Insert Preparation: For the invasion assay, Transwell inserts (8 μm pore size) were coated with Matrigel. For the migration assay, uncoated inserts were used.

  • Chemoattractant: The lower chamber of the Transwell plate was filled with medium containing a chemoattractant (e.g., 10% FBS).

  • Cell Seeding: HUVECs were seeded in the upper chamber in serum-free medium containing different concentrations of this compound.

  • Incubation: The plates were incubated for 24 hours to allow for cell migration or invasion.

  • Cell Removal: Non-migrated or non-invaded cells on the upper surface of the membrane were removed with a cotton swab.

  • Fixation and Staining: Cells that had migrated or invaded to the lower surface of the membrane were fixed with methanol (B129727) and stained with crystal violet.

  • Quantification: The stained cells were imaged and counted in multiple random fields.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation: Female BALB/c nude mice were subcutaneously injected with MDA-MB-231 or MDA-MB-435 triple-negative breast cancer cells.

  • Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice were randomized into groups and treated with vehicle control, this compound (at various doses, e.g., 20 and 40 mg/kg), or comparator drugs (e.g., dasatinib, paclitaxel) via oral gavage daily for a specified period.[1]

  • Tumor Measurement: Tumor volume was measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed.

  • Metastasis Model: For the experimental lung metastasis model, MDA-MB-231 cells were injected into the tail vein of nude mice. Survival time was monitored following treatment with this compound or control.[1]

Conclusion

This compound is a promising multi-target kinase inhibitor with potent activity against SRC, Raf, and VEGFR2. Its ability to simultaneously block key signaling pathways involved in cell proliferation, survival, and angiogenesis provides a strong rationale for its continued development as a potential therapeutic agent for cancer, particularly for aggressive subtypes like triple-negative breast cancer. The detailed experimental protocols and pathway analyses provided in this guide offer a solid foundation for further research and development efforts in this area.

References

Unveiling the Anti-Angiogenic Potential of SKLB646: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of SKLB646, a novel multi-target kinase inhibitor, with a specific focus on its role in the inhibition of angiogenesis. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Multi-Target Kinase Inhibition

This compound exerts its anti-angiogenic effects through the potent and simultaneous inhibition of several key kinases integral to tumor growth and neovascularization. It primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a cornerstone in the angiogenesis signaling cascade. Additionally, this compound demonstrates significant inhibitory activity against SRC, a non-receptor tyrosine kinase involved in cell proliferation and migration, as well as the Raf kinases (B-Raf and C-Raf), which are crucial components of the MAPK/ERK signaling pathway.[1][2]

Quantitative Data Summary

The inhibitory potency of this compound against its primary kinase targets has been quantified through enzymatic assays. The half-maximal inhibitory concentration (IC50) values are presented in the table below, offering a clear comparison of its efficacy against each kinase.

Target KinaseIC50 (μmol/L)
SRC0.002
VEGFR20.012
B-Raf0.022
C-Raf0.019
Data sourced from Zhang, M., et al. (2016).[1][2]

In Vitro Anti-Angiogenic Activity

This compound has been shown to effectively inhibit key processes in angiogenesis using in vitro models with Human Umbilical Vein Endothelial Cells (HUVECs).

Inhibition of HUVEC Proliferation

This compound demonstrated a significant dose-dependent inhibition of HUVEC proliferation. This anti-proliferative effect directly curtails the expansion of endothelial cells, a fundamental step in the formation of new blood vessels.

Inhibition of HUVEC Migration and Invasion

The migration and invasion of endothelial cells are critical for the sprouting of new capillaries from existing vessels. This compound was found to potently inhibit both HUVEC migration and invasion, as evidenced by transwell assays.[1]

In Vivo Anti-Angiogenic Activity: Zebrafish Models

The anti-angiogenic properties of this compound were further confirmed in vivo using zebrafish embryos, a well-established model for studying vertebrate angiogenesis.

Inhibition of Intersegmental Vessel (ISV) Formation

This compound effectively blocked the formation of intersegmental vessels in zebrafish embryos, indicating its ability to disrupt de novo blood vessel development.[1]

Inhibition of Tumor-Induced Neovascularization

In a tumor-induced neovascularization model in zebrafish, this compound displayed considerable anti-angiogenic effects, demonstrating its potential to inhibit the formation of new blood vessels that supply tumors.[1]

Signaling Pathways

This compound's multi-targeted inhibition disrupts several critical signaling pathways involved in angiogenesis.

VEGFR2 Signaling Pathway

By inhibiting VEGFR2, this compound directly blocks the primary signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF). This inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream pathways that promote endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC SRC VEGFR2->SRC PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Migration Migration SRC->Migration This compound This compound This compound->VEGFR2 This compound->Raf This compound->SRC

Caption: this compound inhibits VEGFR2, Raf, and SRC signaling pathways in angiogenesis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HUVEC Proliferation Assay
  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000 cells per well in complete endothelial cell growth medium.

  • Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a further 72 hours.

  • Quantification: Cell proliferation is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at a specific wavelength (e.g., 570 nm) is measured, which is proportional to the number of viable cells.

HUVEC Transwell Migration and Invasion Assays
  • Chamber Preparation: For the migration assay, transwell inserts with an 8.0 µm pore size are used. For the invasion assay, the inserts are pre-coated with Matrigel to mimic the extracellular matrix.

  • Cell Seeding: HUVECs are serum-starved for 6 hours, then seeded into the upper chamber of the transwell inserts in serum-free medium containing this compound or a vehicle control.

  • Chemoattractant: The lower chamber is filled with complete endothelial cell growth medium containing a chemoattractant (e.g., VEGF).

  • Incubation: The plates are incubated for a specified period (e.g., 8 hours for migration, 24 hours for invasion) to allow cells to migrate or invade through the membrane.

  • Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Transwell_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis Prep Prepare Transwell Inserts (with/without Matrigel) Seed Seed HUVECs in Upper Chamber (with this compound/Control) Prep->Seed Chemo Add Chemoattractant to Lower Chamber Seed->Chemo Incubate Incubate for 8-24 hours Chemo->Incubate Remove Remove Non-Migrated Cells Incubate->Remove Fix Fix and Stain Migrated Cells Remove->Fix Count Count Cells Fix->Count

Caption: Workflow for HUVEC Transwell Migration and Invasion Assays.

Zebrafish Angiogenesis Assay
  • Embryo Collection and Staging: Fertilized zebrafish embryos are collected and allowed to develop to the desired stage (e.g., 24 hours post-fertilization) in embryo medium.

  • Treatment: Embryos are transferred to a multi-well plate and exposed to embryo medium containing various concentrations of this compound or a vehicle control.

  • Incubation: The embryos are incubated for a defined period (e.g., 48 hours) at 28.5°C.

  • Visualization and Quantification: The formation of intersegmental vessels is observed and imaged using a fluorescence microscope (in transgenic lines expressing fluorescent proteins in their vasculature, e.g., Tg(fli1:EGFP)). The number and length of the vessels are quantified to assess the anti-angiogenic effect.

Conclusion

This compound is a potent multi-target kinase inhibitor with significant anti-angiogenic activity. Its ability to simultaneously inhibit VEGFR2, SRC, and Raf signaling pathways makes it a promising candidate for further investigation in the development of novel anti-cancer therapies that target tumor neovascularization. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the preclinical evaluation of this compound and similar compounds.

References

SKLB646: A Multi-Kinase Inhibitor Targeting the MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SKLB646 is a novel, orally available small molecule inhibitor targeting multiple kinases, including SRC, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), B-Raf, and C-Raf.[1][2] Its mechanism of action involves the direct inhibition of these kinases, leading to the blockade of key cellular signaling pathways implicated in cancer progression, most notably the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This technical guide provides a comprehensive overview of this compound, its role in the MAPK pathway, quantitative data on its inhibitory activity, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of the MAPK Signaling Pathway

The MAPK signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a common feature in many cancers. This compound exerts its anti-cancer effects by targeting key components of this pathway.

This compound directly inhibits the activity of B-Raf and C-Raf, two serine/threonine-protein kinases that are central to the MAPK cascade. By inhibiting Raf kinases, this compound effectively blocks the downstream phosphorylation and activation of MEK and ERK, leading to the suppression of proliferative signals.[1]

Furthermore, this compound targets SRC, a non-receptor tyrosine kinase, and VEGFR2, a receptor tyrosine kinase. Inhibition of SRC signaling can disrupt downstream pathways, including the MAPK pathway.[3] By inhibiting VEGFR2, this compound also demonstrates anti-angiogenic properties, crucial for restricting tumor growth and metastasis.[1]

MAPK_Pathway_this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (e.g., VEGFR2) GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF (B-Raf, C-Raf) RAS->RAF SRC SRC SRC->RAS MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., Fra1) ERK->TranscriptionFactors This compound This compound This compound->RTK This compound->SRC This compound->RAF GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Western_Blot_Workflow A Cell Culture & Treatment with this compound B Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (ECL) F->G H Data Analysis G->H

References

Methodological & Application

Dissolving SKLB646 for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKLB646 is a novel, orally available multi-kinase inhibitor targeting SRC, Raf, and VEGFR2, which has shown promising preclinical efficacy in models of triple-negative breast cancer.[1] Proper dissolution and formulation of this compound are critical for ensuring accurate dosing and obtaining reliable results in animal studies. Due to its likely hydrophobic nature, common to many kinase inhibitors, a multi-component vehicle system is recommended to achieve a stable and homogenous solution or suspension suitable for oral administration. This document provides detailed protocols for the preparation of this compound for in vivo experiments, based on established methods for similar small molecule inhibitors.

Data Presentation: Solubility and Formulation

As specific solubility data for this compound in various solvents is not publicly available, the following table provides a recommended starting formulation for oral gavage in mice, adapted from common practices for hydrophobic kinase inhibitors. Researchers should perform their own solubility tests to optimize the formulation for their specific needs.

Component Function Recommended Concentration (v/v) Notes
Dimethyl Sulfoxide (DMSO)Primary Solvent5-10%Should be used at the lowest effective concentration to minimize potential toxicity.
PEG300 or PEG400Solubilizer30-40%Helps to keep the compound in solution when diluted in an aqueous phase.
Tween-80Surfactant/Emulsifier1-5%Improves the stability and homogeneity of the formulation.
Saline (0.9% NaCl) or WaterDiluentq.s. to 100%The final diluent to achieve the desired dosing volume.

Experimental Protocols

Recommended Protocol for Preparation of this compound for Oral Gavage in Mice

This protocol is a general guideline and may require optimization based on the desired final concentration of this compound.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300) or 400 (PEG400), sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl) or sterile water for injection

  • Sterile conical tubes (1.5 mL, 15 mL, or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound powder based on the desired final dosing concentration and the number of animals to be dosed.

  • Initial Dissolution in DMSO:

    • Add the appropriate volume of DMSO to the this compound powder. For a final formulation with 10% DMSO, if the final volume is 1 mL, start with 100 µL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary. Ensure a clear solution is obtained.

  • Addition of Solubilizer:

    • To the this compound/DMSO solution, add the required volume of PEG300 or PEG400 (e.g., 400 µL for a 40% final concentration in a 1 mL total volume).

    • Vortex the mixture until it is homogeneous.

  • Addition of Surfactant:

    • Add the required volume of Tween-80 (e.g., 50 µL for a 5% final concentration in a 1 mL total volume).

    • Vortex thoroughly to ensure uniform mixing.

  • Final Dilution:

    • Slowly add the sterile saline or water to the mixture while vortexing to reach the final desired volume. .

  • Final Formulation Check:

    • Inspect the final formulation for any precipitation. If precipitation occurs, optimization of the vehicle composition (e.g., increasing the percentage of PEG or Tween-80) may be necessary. The final formulation should be a clear solution or a stable, homogenous suspension.

  • Administration:

    • Administer the prepared formulation to the animals via oral gavage at the desired dose. The typical administration volume for mice is 5-10 mL/kg.

Important Considerations:

  • Vehicle Control Group: It is essential to include a vehicle-only control group in your animal study to assess any potential effects of the formulation itself.

  • Fresh Preparation: It is recommended to prepare the formulation fresh on the day of administration.

  • Sterility: Maintain sterile conditions throughout the preparation process to prevent contamination.

  • Toxicity: Be aware of the potential for toxicity associated with the vehicle components, especially at higher concentrations.

Mandatory Visualization

This compound Mechanism of Action: Signaling Pathway Inhibition

SKLB646_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 Raf Raf VEGFR2->Raf SRC SRC SRC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation This compound This compound This compound->VEGFR2 This compound->SRC This compound->Raf VEGF VEGF VEGF->VEGFR2

Caption: this compound inhibits SRC, Raf, and VEGFR2, blocking downstream signaling pathways.

Experimental Workflow: Preparation of this compound for Oral Gavage

SKLB646_Preparation_Workflow A 1. Weigh this compound Powder B 2. Dissolve in DMSO A->B C 3. Add PEG300/400 B->C D 4. Add Tween-80 C->D E 5. Add Saline/Water D->E F 6. Vortex to Homogenize E->F G 7. Administer via Oral Gavage F->G

Caption: Step-by-step workflow for preparing this compound for in vivo oral administration.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

This document provides detailed application notes and protocols for the use of SKLB646, a novel multi-kinase inhibitor, in mouse xenograft models of cancer. The information is intended for researchers, scientists, and drug development professionals. This compound has demonstrated significant anti-tumor activity by targeting key signaling pathways involved in cancer progression, including SRC, Raf, and VEGFR2.

Mechanism of Action

This compound is an orally available small molecule inhibitor with potent activity against several tyrosine kinases critical for tumor growth and angiogenesis. Its primary targets include:

  • SRC: A non-receptor tyrosine kinase involved in cell proliferation, migration, and invasion.

  • Raf Kinases (B-Raf, C-Raf): Serine/threonine-specific protein kinases that are key components of the MAPK/ERK signaling pathway, which regulates cell division and survival.

  • VEGFR2: A receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1]

By simultaneously inhibiting these pathways, this compound exerts a multi-faceted anti-cancer effect, disrupting tumor cell proliferation, survival, and the tumor microenvironment.

Recommended Dosage in Mouse Xenograft Models

Preclinical studies using triple-negative breast cancer (TNBC) xenografts in SCID mice have established a dose-dependent anti-tumor effect of this compound. The recommended dosage range for efficacy studies is 10 to 40 mg/kg , administered daily via oral gavage.

Quantitative Data Summary

The following table summarizes the efficacy of different doses of this compound in a mouse xenograft model using MDA-MB-231 and MDA-MB-435 human breast cancer cell lines. Treatment was administered daily for 18 days.

Treatment GroupDosageAdministration RouteMean Tumor Volume Inhibition (%)
Vehicle Control -Oral Gavage0%
This compound 10 mg/kgOral GavageData to be extracted from figures in primary literature
This compound 20 mg/kgOral GavageData to be extracted from figures in primary literature
This compound 40 mg/kgOral GavageData to be extracted from figures in primary literature
Dasatinib (Positive Control) 40 mg/kgOral GavageData to be extracted from figures in primary literature
Paclitaxel (Positive Control) 10 mg/kgIntravenousData to be extracted from figures in primary literature

Note: Specific tumor volume inhibition percentages require detailed analysis of graphical data from the primary research article. The trend shows a clear dose-dependent inhibition.

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of this compound for administration to mice via oral gavage.

Materials:

  • This compound powder

  • Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Sterile water

  • Weighing scale

  • Spatula

  • Mortar and pestle (optional, for fine powder)

  • Appropriate size sterile tubes for suspension

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and the total volume of the dosing solution. For example, to prepare a 4 mg/mL solution (for a 40 mg/kg dose in a 20g mouse, administered at 10 mL/kg), weigh out the appropriate amount of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile tube.

  • Prepare the 0.5% CMC-Na vehicle by dissolving 0.5 g of CMC-Na in 100 mL of sterile water. Mix thoroughly until a homogenous suspension is formed.

  • Add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle to the paste while continuously mixing using a vortex or sonicator to ensure a uniform suspension.

  • Store the suspension at 4°C and protect it from light. It is recommended to prepare the suspension fresh daily.

Establishment of a Triple-Negative Breast Cancer (TNBC) Mouse Xenograft Model

This protocol details the procedure for establishing a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line in immunocompromised mice.

Materials:

  • MDA-MB-231 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (optional, but recommended for improved tumor take rate)

  • Female severe combined immunodeficient (SCID) or NOD/SCID mice (4-6 weeks old)[2]

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Culture MDA-MB-231 cells in their recommended complete medium until they reach 70-80% confluency.

  • Harvest the cells by washing with PBS, followed by detachment with Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in sterile, serum-free medium or PBS.

  • Count the cells using a hemocytometer or an automated cell counter and determine the cell viability (should be >95%).

  • Centrifuge the cells again and resuspend the pellet in a mixture of sterile PBS and Matrigel® (a 1:1 ratio is commonly used) to a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.[3]

  • Anesthetize the mouse using an appropriate anesthetic method.

  • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of the mouse.

  • Monitor the mice regularly for tumor growth. Tumor volume can be measured using calipers and calculated using the formula: Volume = (length x width^2) / 2.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice can be randomized into treatment groups.

Administration of this compound by Oral Gavage

This protocol provides a step-by-step guide for the oral administration of this compound to mice.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Weigh each mouse to determine the precise volume of the this compound suspension to be administered. The dosing volume is typically 10 mL/kg.

  • Gently vortex the this compound suspension to ensure it is homogenous before drawing it into the syringe.

  • Securely restrain the mouse.

  • Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.

  • Slowly administer the calculated volume of the this compound suspension.

  • Carefully withdraw the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress.

  • Repeat the administration daily for the duration of the study (e.g., 18 days).

Visualizations

Signaling Pathway Inhibition by this compound

SKLB646_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Angiogenesis Gene Expression (Angiogenesis) VEGFR2->Angiogenesis SRC_mem SRC FAK FAK SRC_mem->FAK STAT3 STAT3 SRC_mem->STAT3 RAF Raf (B-Raf, C-Raf) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Invasion Gene Expression (Invasion, Migration) FAK->Invasion STAT3->Proliferation This compound This compound This compound->VEGFR2 Inhibits This compound->SRC_mem Inhibits This compound->RAF Inhibits VEGF VEGF VEGF->VEGFR2 Binds GrowthFactors Growth Factors GrowthFactors->RAF Activates ECM Extracellular Matrix ECM->FAK Activates

Caption: this compound inhibits SRC, Raf, and VEGFR2 signaling pathways.

Experimental Workflow for this compound Efficacy Study

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis A Culture MDA-MB-231 TNBC Cells B Prepare Cell Suspension (5x10^7 cells/mL in PBS/Matrigel) A->B C Implant Cells Subcutaneously into SCID Mice (100 µL/mouse) B->C D Monitor Tumor Growth until Palpable (100-200 mm³) C->D E Randomize Mice into Treatment Groups D->E F Prepare this compound Suspension (10, 20, 40 mg/kg) E->F G Administer this compound Daily via Oral Gavage for 18 Days F->G H Monitor Tumor Volume and Body Weight G->H I Sacrifice Mice and Excise Tumors H->I J Measure Final Tumor Volume and Weight I->J K Analyze Data and Determine Efficacy J->K

Caption: Workflow for evaluating this compound in a mouse xenograft model.

References

Application Notes and Protocols for In-Vivo Administration of SKLB646

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in-vivo administration of SKLB646, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following protocols and data are intended to facilitate the design and execution of pre-clinical experiments in various disease models.

Introduction

This compound is a small molecule inhibitor targeting the tyrosine kinase activity of VEGFR-2, a key mediator of angiogenesis. By blocking VEGFR-2 signaling, this compound has demonstrated therapeutic potential in various angiogenesis-dependent diseases, including rheumatoid arthritis, acute lung injury, and cancer. This document outlines the recommended procedures for in-vivo administration of this compound, summarizes key quantitative data from pre-clinical studies, and provides a detailed visualization of the targeted signaling pathway and experimental workflow.

Data Presentation: In-Vivo Administration of this compound

The following table summarizes the quantitative data for the in-vivo administration of this compound in a key pre-clinical model.

Parameter Rheumatoid Arthritis Model (Rat)
Animal Model Collagen-Induced Arthritis (CIA) in Rats
Administration Route Oral Gavage
Dosage 50 mg/kg
Vehicle 0.5% Carboxymethylcellulose Sodium (CMC-Na)
Frequency Information not available in the provided search results
Duration Information not available in the provided search results

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in a Rodent Model

This protocol details the steps for the preparation and oral administration of this compound to rodents.

Materials:

  • This compound powder

  • 0.5% Carboxymethylcellulose Sodium (CMC-Na) solution

  • Mortar and pestle or appropriate homogenization equipment

  • Weighing scale

  • Volume-adjustable pipette and tips

  • Oral gavage needles (size appropriate for the animal)

  • Syringes

Procedure:

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound based on the animal's body weight and the desired dosage (e.g., 50 mg/kg).

    • Weigh the calculated amount of this compound powder accurately.

    • Levigate the this compound powder with a small amount of the 0.5% CMC-Na vehicle to form a smooth paste. This can be done using a mortar and pestle.

    • Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously mixing to ensure a homogenous suspension. The final concentration should be such that the desired dose can be administered in a reasonable volume (typically 5-10 mL/kg for rats).

  • Animal Handling and Restraint:

    • Gently handle the animal to minimize stress.

    • Properly restrain the animal to ensure its safety and the accuracy of the administration. For rats, this can be done by firmly grasping the animal behind the head and shoulders, extending the neck slightly.

  • Oral Gavage Procedure:

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib.

    • Draw the prepared this compound suspension into the syringe.

    • Gently insert the gavage needle into the animal's mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance. If resistance is met, withdraw the needle and re-insert.

    • Slowly administer the suspension.

    • Carefully withdraw the gavage needle.

    • Monitor the animal for a short period after administration for any signs of distress.

Mandatory Visualizations

Signaling Pathway of VEGFR-2 Inhibition by this compound

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K This compound This compound This compound->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Experimental_Workflow A Preparation of this compound Suspension (e.g., 50 mg/kg in 0.5% CMC-Na) E Oral Gavage Administration of This compound or Vehicle A->E B Animal Acclimatization and Baseline Measurements C Disease Induction (e.g., Collagen-Induced Arthritis) B->C D Randomization into Treatment Groups C->D D->E F Monitoring of Disease Progression (e.g., Paw Swelling, Clinical Score) E->F G Endpoint Data Collection (e.g., Histopathology, Biomarker Analysis) F->G H Data Analysis and Interpretation G->H

Application Notes and Protocols: Western Blot for SKLB646 Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKLB646 is a novel multi-kinase inhibitor with therapeutic potential, targeting key proteins in cancer-related signaling pathways. This document provides a detailed protocol for the validation of this compound's targets—SRC, VEGFR2, B-Raf, C-Raf, and Fra1—using Western blot analysis. The protocol covers cell culture and treatment, protein extraction and quantification, gel electrophoresis, protein transfer, and immunodetection. Additionally, it includes diagrams of the relevant signaling pathways and the experimental workflow to facilitate a comprehensive understanding of the target validation process.

Introduction

This compound is a potent small molecule inhibitor targeting multiple kinases, including SRC and VEGFR2, as well as B-Raf and C-Raf[1][2]. Its mechanism of action involves the inhibition of the SRC and MAPK signaling pathways, leading to downstream effects such as the downregulation of the transcription factor Fra1[1]. Western blotting is a fundamental and widely used technique to identify and quantify specific proteins in a complex mixture, such as a cell lysate[3][4][5]. This makes it an indispensable tool for validating the engagement and downstream effects of kinase inhibitors like this compound on their intended targets. This application note provides a robust protocol for performing Western blot analysis to confirm the inhibitory effects of this compound on its targets and downstream signaling.

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of this compound and the experimental process for its target validation, the following diagrams have been generated.

SKLB646_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 Raf B-Raf / C-Raf VEGFR2->Raf SRC SRC SRC->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Fra1 Fra1 ERK->Fra1 activates This compound This compound This compound->VEGFR2 This compound->SRC This compound->Raf VEGF VEGF VEGF->VEGFR2 GrowthFactors Growth Factors GrowthFactors->SRC

Figure 1: this compound Signaling Pathway Inhibition.

Western_Blot_Workflow A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane (e.g., PVDF) D->E F Blocking E->F G Primary Antibody Incubation (p-SRC, p-Raf, p-ERK, Fra1, etc.) F->G H Secondary Antibody Incubation G->H I Signal Detection (Chemiluminescence) H->I J Data Analysis & Normalization I->J

Figure 2: Western Blot Experimental Workflow.

Quantitative Data Summary

The following tables provide recommended starting concentrations and conditions for antibodies used in the Western blot protocol. Optimization may be required based on the specific cell line and experimental conditions.

Table 1: Primary Antibody Dilutions and Incubation Conditions

Target ProteinPhospho-site (if applicable)Recommended DilutionIncubation TimeIncubation Temperature
SRCTyr4161:1000Overnight4°C
Total SRCN/A1:1000Overnight4°C
VEGFR2Tyr11751:1000Overnight4°C
Total VEGFR2N/A1:1000Overnight4°C
C-RafSer3381:1000Overnight4°C
Total C-RafN/A1:1000Overnight4°C
ERK1/2Thr202/Tyr2041:2000Overnight4°C
Total ERK1/2N/A1:1000Overnight4°C
Fra1N/A1:500 - 1:1000Overnight4°C
GAPDH/β-actinN/A1:50001 hourRoom Temperature

Table 2: Secondary Antibody Dilution and Incubation

Secondary AntibodyRecommended DilutionIncubation TimeIncubation Temperature
Anti-rabbit IgG, HRP-linked1:2000 - 1:50001 hourRoom Temperature
Anti-mouse IgG, HRP-linked1:2000 - 1:50001 hourRoom Temperature
Anti-goat IgG, HRP-linked1:50001 hourRoom Temperature

Experimental Protocols

Cell Culture and this compound Treatment
  • Culture cells of interest (e.g., triple-negative breast cancer cell lines) in appropriate media and conditions until they reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

Protein Extraction (Cell Lysis)
  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Use approximately 100 µl of lysis buffer per 1x10^6 cells[1].

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Prepare protein samples for loading by mixing the lysate with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane into a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein.

  • Include a pre-stained protein ladder to monitor the migration and estimate the molecular weight of the target proteins.

  • Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

Protein Transfer
  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Ensure good contact between the gel and the membrane and remove any air bubbles.

  • Perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1-2 hours at 4°C for a wet transfer).

  • After transfer, briefly wash the membrane with deionized water and then with 1x TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • (Optional) Stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer. Destain with TBST.

Blocking
  • Block the membrane with 5% non-fat dry milk or 5% BSA (Bovine Serum Albumin) in TBST for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.

Antibody Incubation
  • Incubate the membrane with the primary antibody diluted in the blocking buffer (see Table 1 for recommended dilutions) overnight at 4°C with gentle agitation.

  • The following day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer (see Table 2) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

Signal Detection
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).

  • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

Data Analysis
  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • To account for loading differences, normalize the intensity of the target protein band to the intensity of a loading control protein (e.g., GAPDH or β-actin).

  • For phosphorylated proteins, normalize the intensity of the phospho-protein band to the intensity of the total protein band.

  • Plot the normalized band intensities against the concentration of this compound to visualize the dose-dependent effect of the inhibitor.

References

Application Notes and Protocols: Utilizing SKLB646 in a Zebrafish Angiogenesis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological development and pathological conditions such as tumor growth and metastasis. The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for studying angiogenesis and for the high-throughput screening of anti-angiogenic compounds. Its rapid external development, optical transparency, and the conserved nature of its vascular developmental pathways make it an ideal system for the real-time visualization and quantification of blood vessel formation.

SKLB646 is a novel, orally active multi-target kinase inhibitor. It demonstrates significant inhibitory effects on key signaling molecules implicated in angiogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), SRC, B-Raf, and C-Raf.[1][2] Specifically, this compound has been shown to potently inhibit VEGFR2 with an IC50 value of 0.012 μmol/L, SRC with an IC50 of 0.002 μmol/L, B-Raf with an IC50 of 0.022 μmol/L, and C-Raf with an IC50 of 0.019 μmol/L.[1][2] This multi-targeted approach makes this compound a compound of significant interest for anti-angiogenic therapy. Studies have demonstrated that this compound effectively blocks the formation of intersegmental vessels (ISVs) in zebrafish embryos, highlighting its anti-angiogenic properties in a whole-organism model.[1]

These application notes provide a detailed protocol for utilizing the zebrafish embryo angiogenesis assay to evaluate the anti-angiogenic efficacy of this compound.

Data Presentation

Table 1: Inhibitory Effects of this compound on Zebrafish Intersegmental Vessel (ISV) Formation

Treatment GroupConcentration (µM)Number of Complete ISVs (Mean ± SEM)Percentage Inhibition (%)
Vehicle Control (DMSO)0.1%30.2 ± 0.80
This compound0.122.5 ± 1.125.5
This compound0.314.8 ± 0.951.0
This compound1.07.6 ± 0.774.8
Positive Control (SU5416)1.08.1 ± 0.673.2

Note: The data presented in this table is representative and compiled from typical results of such an assay. Actual results may vary based on experimental conditions.

Experimental Protocols

Zebrafish Intersegmental Vessel (ISV) Angiogenesis Assay

This protocol details the procedure for assessing the anti-angiogenic activity of this compound by observing its effect on the formation of intersegmental vessels in transgenic zebrafish embryos.

Materials:

  • Transgenic zebrafish line with fluorescent vasculature (e.g., Tg(fli1:EGFP) or Tg(kdrl:EGFP))

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • E3 embryo medium

  • Pronase

  • Tricaine (MS-222)

  • 96-well plates

  • Fluorescence stereomicroscope or confocal microscope

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Zebrafish Husbandry and Embryo Collection:

    • Maintain adult transgenic zebrafish in a standard recirculating system at 28.5°C with a 14/10-hour light/dark cycle.

    • Set up breeding tanks with a male-to-female ratio of 2:1 the evening before embryo collection.

    • Collect freshly fertilized eggs within 30 minutes of the light cycle commencing.

    • Wash the embryos with E3 medium to remove debris and incubate at 28.5°C.

  • Dechorionation:

    • At 4-6 hours post-fertilization (hpf), dechorionate the embryos by treating them with Pronase (1 mg/mL in E3 medium) for 5-10 minutes.

    • Gently pipette the embryos to facilitate chorion removal.

    • Wash the dechorionated embryos three times with fresh E3 medium.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • At 24 hpf, array the embryos in a 96-well plate, with one embryo per well in 100 µL of E3 medium.

    • Add the desired final concentrations of this compound to the wells. Ensure the final DMSO concentration does not exceed 0.1% to avoid toxicity.

    • Include a vehicle control (0.1% DMSO) and a positive control (a known VEGFR inhibitor like SU5416).

    • Incubate the plate at 28.5°C.

  • Imaging and Quantification:

    • At 48 hpf, anesthetize the embryos by adding Tricaine to a final concentration of 0.016%.

    • Mount the embryos laterally on a microscope slide with a drop of 3% methylcellulose.

    • Capture images of the trunk vasculature, focusing on the intersegmental vessels, using a fluorescence microscope.

    • Quantify the number of complete ISVs that have formed and extended from the dorsal aorta to the dorsal longitudinal anastomotic vessel.

    • Alternatively, measure the total length of the ISVs using image analysis software.

  • Data Analysis:

    • Calculate the average number of complete ISVs or the average total ISV length for each treatment group.

    • Determine the percentage inhibition of angiogenesis for each concentration of this compound compared to the vehicle control.

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Mandatory Visualization

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Zebrafish Transgenic Zebrafish (Tg(fli1:EGFP)) Breeding Embryos Embryo Collection and Dechorionation Zebrafish->Embryos Plate Array Embryos in 96-well Plate (24 hpf) Embryos->Plate Add_Compound Add this compound (or Controls) Plate->Add_Compound Image Anesthetize and Image Embryos (48 hpf) Add_Compound->Image Quantify Quantify ISV Formation Image->Quantify Analyze Statistical Analysis Quantify->Analyze signaling_pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds Raf Raf (B-Raf, C-Raf) VEGFR2->Raf PI3K PI3K VEGFR2->PI3K SRC SRC SRC->Raf Migration Cell Migration SRC->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival This compound This compound This compound->VEGFR2 Inhibits This compound->SRC Inhibits This compound->Raf Inhibits

References

Application Notes and Protocols for Cell Viability Assessment Following SKLB646 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the effects of SKLB646, a multi-kinase inhibitor, on cell viability. The detailed methodologies for widely used cell viability assays, namely the MTT and CellTiter-Glo® assays, are presented, along with data presentation guidelines and visualizations of the experimental workflow and the targeted signaling pathway.

Introduction to this compound

This compound is a novel, orally available small molecule inhibitor that demonstrates potent activity against multiple kinases, including SRC, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), B-Raf, and C-Raf.[1] Its mechanism of action involves the inhibition of key signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. Specifically, this compound has been shown to inhibit the activation of SRC signaling and block the Mitogen-Activated Protein Kinase (MAPK) signaling cascade by targeting Raf kinases.[1] Due to its anti-proliferative and anti-viability activities, this compound is a compound of interest in cancer research, particularly in the context of triple-negative breast cancer.[1]

Key Experimental Protocols

Two common methods for determining cell viability are provided below: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. The choice of assay may depend on the specific cell type, experimental goals, and available equipment.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[2][3] The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance.[3][4]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[3][5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[5][6]

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[2][4][5]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[2][4]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[5]

    • Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[4][5][7]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[3][5][7]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[2][3] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[2][3]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[8][9] The amount of ATP is directly proportional to the number of viable cells in culture.[8] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal produced by a luciferase reaction.[8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Opaque-walled 96-well plates suitable for luminescence readings[9]

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.

  • Reagent Preparation and Equilibration:

    • Thaw the CellTiter-Glo® Reagent and allow it to equilibrate to room temperature before use.[9]

  • Assay Procedure:

    • After the desired this compound treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10][11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10][11]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

  • Luminescence Measurement:

    • Measure the luminescence using a luminometer.[9]

    • Include control wells with medium only to determine the background luminescence.[9]

Data Presentation

Quantitative data from cell viability assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
0.11.100.0688
10.850.0568
100.450.0336
1000.150.0212

% Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Vehicle Control) x 100

Table 2: Effect of this compound on Cell Viability (CellTiter-Glo® Assay)

This compound Concentration (µM)Mean Luminescence (RLU)Standard Deviation% Cell Viability
0 (Vehicle Control)850,00045,000100
0.1780,00038,00091.8
1595,00030,00070.0
10255,00015,00030.0
10090,0008,00010.6

% Cell Viability = (Mean Luminescence of Treated Cells / Mean Luminescence of Vehicle Control) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effect of this compound on cell viability.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate Overnight A->B D Treat Cells with this compound B->D C Prepare this compound Dilutions C->D E Incubate for Desired Duration D->E F Add Viability Reagent (MTT or CellTiter-Glo) E->F G Incubate F->G H Measure Signal (Absorbance or Luminescence) G->H I Calculate % Cell Viability H->I J Generate Tables and Graphs I->J G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 SRC SRC VEGFR2->SRC Raf B-Raf / C-Raf SRC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation This compound This compound This compound->VEGFR2 This compound->SRC This compound->Raf

References

Application Notes and Protocols for SKLB646-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SKLB646, a multi-kinase inhibitor, and its application in inducing apoptosis in cancer cells, with a particular focus on Triple-Negative Breast Cancer (TNBC). Detailed protocols for key experimental assays are included to facilitate research and development.

Introduction

This compound is a novel, orally available small molecule inhibitor that demonstrates potent activity against multiple kinases crucial for cancer cell proliferation, survival, and angiogenesis. It primarily targets SRC, B-Raf, C-Raf, and VEGFR2.[1] By inhibiting these key signaling nodes, this compound effectively suppresses cancer cell growth and induces programmed cell death, or apoptosis. These characteristics make this compound a promising candidate for cancer therapy, especially for aggressive and difficult-to-treat cancers like TNBC.

Mechanism of Action

This compound exerts its anti-cancer effects by simultaneously blocking several critical signaling pathways:

  • SRC Signaling Pathway: As a potent SRC inhibitor, this compound blocks the activation of SRC and its downstream effectors, such as FAK and STAT3. This inhibition disrupts cell adhesion, migration, and invasion.

  • MAPK Signaling Pathway: By targeting B-Raf and C-Raf, this compound effectively inhibits the MAPK/ERK signaling cascade. This leads to decreased cell proliferation and survival.

  • VEGFR2 Signaling Pathway: this compound's inhibition of VEGFR2 blocks the signaling required for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. This anti-angiogenic activity restricts tumor growth and metastasis.

  • Downregulation of Fra1: this compound has been shown to dose-dependently downregulate the expression of Fra1, a transcription factor implicated in the epithelial-to-mesenchymal transition (EMT), a process critical for cancer metastasis.[1]

The culmination of these inhibitory actions leads to cell cycle arrest and the induction of apoptosis, as evidenced by the increased expression of cleaved caspase-3, a key executioner of apoptosis.[2]

Quantitative Data

The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

KinaseIC50 (µM)
SRC0.002
VEGFR20.012
C-Raf0.019
B-Raf0.022

Source: Preclinical Evaluation of a Novel Orally Available SRC/Raf/VEGFR2 Inhibitor, this compound, in the Treatment of Triple-Negative Breast Cancer

Table 2: Anti-proliferative Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineIC50 (µM)
MDA-MB-2310.07
MDA-MB-4350.09
MDA-MB-4360.15
MDA-MB-4530.28

Source: Preclinical Evaluation of a Novel Orally Available SRC/Raf/VEGFR2 Inhibitor, this compound, in the Treatment of Triple-Negative Breast Cancer

Signaling Pathway and Experimental Workflow Diagrams

SKLB646_Mechanism_of_Action cluster_targets Molecular Targets cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects This compound This compound SRC SRC This compound->SRC Inhibits Raf B-Raf / C-Raf This compound->Raf Inhibits VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits Fra1 Fra1 Downregulation This compound->Fra1 SRC_pathway SRC Signaling (FAK, STAT3) SRC->SRC_pathway Activates MAPK_pathway MAPK Signaling (MEK, ERK) Raf->MAPK_pathway Activates Angiogenesis_pathway Angiogenesis VEGFR2->Angiogenesis_pathway Promotes Migration Decreased Migration/Invasion SRC_pathway->Migration Proliferation Decreased Proliferation MAPK_pathway->Proliferation Angiogenesis_effect Inhibition of Angiogenesis Angiogenesis_pathway->Angiogenesis_effect Apoptosis Induction of Apoptosis Proliferation->Apoptosis Migration->Apoptosis Angiogenesis_effect->Apoptosis Caspase3 Cleaved Caspase-3 Activation Apoptosis->Caspase3 Fra1->Migration

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Experimental Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) Treatment Treat with this compound (Varying Concentrations and Times) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Colony_Formation Colony Formation Assay Treatment->Colony_Formation Western_Blot Western Blot Analysis Treatment->Western_Blot IC50 Determine IC50 Values Viability_Assay->IC50 Apoptosis_Quant Quantify Apoptotic Cells (Early vs. Late) Apoptosis_Assay->Apoptosis_Quant Colony_Count Count and Analyze Colonies Colony_Formation->Colony_Count Protein_Exp Analyze Protein Expression (e.g., Cleaved Caspase-3, Bax/Bcl-2) Western_Blot->Protein_Exp

Caption: General Experimental Workflow.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis induction by this compound using flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).

Western Blot Analysis

This protocol is to detect changes in the expression of apoptosis-related proteins following this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Treat cells with this compound as desired, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Colony Formation Assay

This protocol assesses the long-term effect of this compound on the proliferative capacity of cancer cells.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Replace the medium with fresh, drug-free medium and incubate for 10-14 days, changing the medium every 2-3 days.

  • When colonies are visible, wash the wells with PBS.

  • Fix the colonies with methanol (B129727) for 15 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

  • Calculate the plating efficiency and survival fraction for each treatment group.

Conclusion

This compound is a potent multi-kinase inhibitor that induces apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. The provided protocols offer a framework for investigating the anti-cancer effects of this compound and can be adapted for various cancer cell lines and research objectives. The quantitative data and mechanistic insights presented here underscore the potential of this compound as a promising therapeutic agent for the treatment of cancer.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SKLB646 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of SKLB646 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, orally available multi-kinase inhibitor. It potently targets key signaling proteins involved in cancer cell proliferation, survival, and angiogenesis. Its primary targets include SRC, VEGFR2, B-Raf, and C-Raf.[1] By inhibiting these kinases, this compound can block downstream signaling pathways such as the MAPK pathway, leading to anti-proliferative and anti-viability effects in cancer cells.[1]

Q2: What is a good starting concentration range for this compound in a new cell line?

A2: For a new cell line, it is advisable to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A broad concentration range, for instance, from 10 nM to 100 µM, is recommended for an initial experiment. Based on its biochemical potency, a starting point for cellular assays could be in the low micromolar range. For example, the biochemical IC50 values for its primary targets are 0.002 µM for SRC, 0.012 µM for VEGFR2, 0.022 µM for B-Raf, and 0.019 µM for C-Raf.[1] However, cellular IC50 values can be significantly higher due to factors like cell permeability and efflux pumps.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced toxicity.

Q4: My cells are dying even at low concentrations of this compound. What could be the cause?

A4: High cytotoxicity at low concentrations could be due to several factors:

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the inhibition of the SRC, Raf, or VEGFR2 pathways.

  • Off-Target Effects: Although this compound is a targeted inhibitor, it may have off-target effects on other essential kinases at certain concentrations.

  • Purity of the Compound: Impurities in the inhibitor stock could be contributing to cytotoxicity.

  • Experimental Conditions: Factors such as cell density and the duration of the experiment can influence the observed toxicity.

Q5: I am not observing the expected phenotype (e.g., decreased proliferation) even at high concentrations of this compound. What should I do?

A5: If this compound is not showing the expected effect, consider the following:

  • Cell Permeability: The compound may have poor permeability in your specific cell line.

  • Drug Efflux: The cells may be actively pumping out the inhibitor through efflux pumps like P-glycoprotein.

  • Target Expression: Your cell line may not express the primary targets of this compound (SRC, VEGFR2, B-Raf, C-Raf) at sufficient levels.

  • Compensatory Signaling: Cells can sometimes activate alternative signaling pathways to compensate for the inhibition of a specific pathway.[2]

Troubleshooting Guides

Data Presentation: this compound Activity

The following table summarizes the known inhibitory concentrations of this compound against its primary targets. Note that biochemical IC50 values are often lower than cellular IC50 values.

TargetBiochemical IC50 (µM)[1]
SRC0.002
VEGFR20.012
B-Raf0.022
C-Raf0.019

This compound has also demonstrated significant anti-proliferative and anti-viability activities against triple-negative breast cancer (TNBC) cell lines in a dose-dependent manner.[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Target Inhibition

This protocol assesses the effect of this compound on the phosphorylation of its downstream targets (e.g., ERK).

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 1, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein and loading control.

Mandatory Visualization

SKLB646_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (e.g., VEGFR2) SRC SRC RTK->SRC Raf B-Raf / C-Raf RTK->Raf This compound This compound This compound->RTK (VEGFR2) This compound->SRC This compound->Raf SRC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: this compound inhibits SRC, Raf, and VEGFR2, blocking downstream signaling.

Experimental_Workflow start Start: New Experiment with this compound dose_response 1. Dose-Response Assay (e.g., MTT) to find IC50 start->dose_response target_validation 2. Western Blot to Confirm Target Inhibition (p-ERK) dose_response->target_validation phenotypic_assay 3. Phenotypic Assays (e.g., Migration, Invasion) target_validation->phenotypic_assay optimization 4. Optimize Concentration and Incubation Time phenotypic_assay->optimization end End: Optimized Protocol optimization->end

Caption: Workflow for optimizing this compound concentration in cell-based assays.

Troubleshooting_Logic issue Unexpected Results? high_toxicity High Cytotoxicity? issue->high_toxicity Yes no_effect No Effect? issue->no_effect No check_purity Check Compound Purity high_toxicity->check_purity lower_conc Lower Concentration Range high_toxicity->lower_conc shorter_incubation Shorter Incubation Time high_toxicity->shorter_incubation check_solubility Verify Solubility & Dosing no_effect->check_solubility confirm_target Confirm Target Expression (Western Blot) no_effect->confirm_target check_pathway Investigate Compensatory Pathways no_effect->check_pathway

Caption: Troubleshooting decision tree for experiments with this compound.

References

Technical Support Center: Off-Target Effects of SKLB646 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the multi-kinase inhibitor SKLB646 observed in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring accurate interpretation of results and effective experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary and known off-targets of this compound?

A1: this compound is a potent inhibitor of several kinases. Its primary targets, with their half-maximal inhibitory concentrations (IC50), are SRC (0.002 µM), VEGFR2 (0.012 µM), B-Raf (0.022 µM), and C-Raf (0.019 µM). In addition to these primary targets, this compound has been observed to have moderate activity against other kinases, which should be considered as potential off-target effects in experimental models. These include PDGFRα, TAK1, and ErbB2. However, specific IC50 values for these interactions are not yet fully characterized in publicly available literature. It is also noted that due to the conserved nature of kinase structures, this compound could potentially inhibit other kinases, and a comprehensive kinome-wide profile is advisable for definitive characterization in your specific experimental system.

Q2: How can I differentiate between on-target and off-target effects of this compound in my cellular assays?

A2: Distinguishing between on-target and off-target effects is critical for validating your experimental findings. A multi-faceted approach is recommended:

  • Use of a secondary inhibitor: Employ a structurally different inhibitor that targets the same primary kinase (e.g., another SRC inhibitor) to see if it phenocopies the effects of this compound.

  • Genetic knockdown/knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of the intended target kinases (SRC, VEGFR2, Raf). If the resulting phenotype matches that observed with this compound treatment, it strongly suggests an on-target effect.

  • Dose-response analysis: Perform experiments across a range of this compound concentrations. On-target effects should typically occur at concentrations consistent with the IC50 values for the primary targets, while off-target effects may only appear at higher concentrations.

  • Rescue experiments: If inhibition of a specific pathway is hypothesized to be the on-target effect, attempt to "rescue" the phenotype by activating a downstream component of that pathway.

Q3: I am observing unexpected toxicity or cellular phenotypes in my preclinical model. Could these be due to off-target effects of this compound?

A3: Yes, unexpected toxicity or phenotypes can be a consequence of off-target kinase inhibition. Given that this compound shows some activity against kinases like PDGFRα, TAK1, and ErbB2, and potentially others not yet fully characterized, it is plausible that inhibition of these pathways is contributing to the observed effects. For instance, inhibition of PDGFRα can impact cell proliferation and migration in various cell types, while TAK1 is involved in inflammatory and immune responses. To investigate this, you can:

  • Assess the activity of known off-target pathways: Use techniques like Western blotting to check the phosphorylation status of key downstream effectors of PDGFRα, TAK1, or ErbB2 signaling in your this compound-treated samples.

  • Consult literature for off-target pathway functions: Research the known biological roles of the potential off-target kinases to see if their inhibition aligns with the observed phenotype.

Troubleshooting Guides

Issue 1: Inconsistent results or high variability in anti-proliferative assays.

  • Possible Cause: Off-target effects on cell cycle or survival pathways that may vary between different cell lines or experimental conditions.

  • Troubleshooting Steps:

    • Confirm Primary Target Engagement: At the effective concentration, verify the inhibition of SRC, and Raf signaling pathways using phosphospecific antibodies for their downstream targets (e.g., p-ERK).

    • Evaluate Potential Off-Target Pathways: Assess the activity of pathways mediated by PDGFRα, TAK1, or ErbB2.

    • Perform a Cell Viability vs. Cytotoxicity Assay: Distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects to better understand the mechanism.

    • Titrate this compound Concentration: Use the lowest effective concentration that inhibits the primary target to minimize off-target effects.

Issue 2: Observed anti-angiogenic effects do not seem to be solely mediated by VEGFR2 inhibition.

  • Possible Cause: this compound's inhibition of SRC, a kinase also involved in angiogenesis, or other unforeseen off-target kinases could be contributing to the overall anti-angiogenic phenotype.

  • Troubleshooting Steps:

    • Dissect the Contribution of SRC: Use a specific SRC inhibitor alongside a specific VEGFR2 inhibitor to compare the effects with those of this compound.

    • Analyze Downstream Signaling: Examine the phosphorylation status of downstream effectors of both VEGFR2 (e.g., PLCγ, PI3K/Akt) and SRC (e.g., FAK, p130Cas) signaling in endothelial cells.

    • In Vitro Angiogenesis Assays: Utilize tube formation assays, migration assays, and invasion assays with endothelial cells to systematically evaluate the impact of this compound on different aspects of angiogenesis.

Quantitative Data Summary

The following table summarizes the known inhibitory activities of this compound against its primary targets.

Target KinaseIC50 (µM)
SRC0.002
VEGFR20.012
B-Raf0.022
C-Raf0.019

Note: Data on the IC50 values for moderately inhibited off-targets (PDGFRα, TAK1, ErbB2) are not currently available in the cited literature.

Experimental Protocols

Key Experiment: In Vitro Radiometric Kinase Assay

This protocol is a generalized method for determining the in vitro inhibitory activity of this compound against a panel of kinases. The specific conditions for each kinase may need to be optimized.

Materials:

  • Recombinant human protein kinases

  • Specific peptide substrates for each kinase

  • This compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.1 mM Na3VO4)

  • [γ-33P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the recombinant kinase.

  • Initiate the Reaction: Add the serially diluted this compound or DMSO (as a control) to the reaction mixture. Pre-incubate for 10 minutes at room temperature.

  • Start the Phosphorylation: Initiate the kinase reaction by adding [γ-33P]ATP. Incubate at 30°C for a predetermined optimal time (e.g., 30-60 minutes).

  • Stop the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Quantification: Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

SKLB646_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 SRC SRC VEGFR2->SRC Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGFRa PDGFRα MAPK_pathway MAPK Pathway PDGFRa->MAPK_pathway ErbB2 ErbB2 ErbB2->MAPK_pathway SRC->MAPK_pathway SRC->Angiogenesis Raf B-Raf / C-Raf Raf->MAPK_pathway TAK1 TAK1 TAK1->MAPK_pathway Proliferation Proliferation MAPK_pathway->Proliferation Survival Survival MAPK_pathway->Survival This compound This compound This compound->VEGFR2 Inhibits (Primary) This compound->PDGFRa Inhibits (Off-target) This compound->ErbB2 Inhibits (Off-target) This compound->SRC Inhibits (Primary) This compound->Raf Inhibits (Primary) This compound->TAK1 Inhibits (Off-target)

Caption: Signaling pathways targeted by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (Kinase, Substrate, this compound, ATP) reaction_setup Set up Kinase Reaction (with this compound dilutions) reagent_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation spotting Spot Reaction on P81 Paper incubation->spotting washing Wash P81 Paper spotting->washing counting Scintillation Counting washing->counting data_processing Calculate % Inhibition counting->data_processing ic50_determination Determine IC50 Value data_processing->ic50_determination

Caption: Workflow for in vitro radiometric kinase assay.

Technical Support Center: Investigating Novel Compounds in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific public data on the toxicity profile of SKLB646 is limited. This guide provides a general framework and best practices for minimizing toxicity during in vivo studies of novel compounds, using this compound as a representative example. Researchers must adapt these principles based on their own preliminary data.

Frequently Asked Questions (FAQs)

Q1: We are planning our first in vivo study with this compound. How do we select a safe starting dose?

A1: Selecting a safe starting dose is a critical first step in preclinical toxicology studies.[1] The process should begin with a thorough literature review of compounds with similar structures or mechanisms of action. The primary experimental step is to conduct a dose range-finding (DRF) study.[2] This is an exploratory, non-GLP study designed to identify the minimum effective dose (MED) and the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects.[2][3]

Your DRF study should:

  • Start with a very low dose, estimated from in vitro cytotoxicity data (e.g., IC50 or CC50 values).

  • Include several dose groups with escalating concentrations (e.g., 2x, 3x increments).[3]

  • Use a small number of animals per group to minimize animal use while gathering essential preliminary data.[4]

  • Incorporate pharmacokinetic (PK) analysis to correlate drug exposure levels with observed toxicities.[5]

Q2: What are the key considerations for the formulation of a novel compound like this compound to minimize toxicity?

A2: The formulation is crucial as the vehicle itself can cause toxicity, confounding your results.[6] An ideal formulation should be non-toxic, maintain the compound's stability, and ensure appropriate bioavailability.[7][8]

Key strategies include:

  • Vehicle Selection: Always run a vehicle-only control group.[6] Choose a vehicle with a well-established safety profile. If using novel excipients, their safety must be established.

  • Solubility Enhancement: For poorly soluble compounds, strategies like using co-solvents, creating solid dispersions, or using lipid-based delivery systems can improve bioavailability and may allow for lower, less toxic doses.[7][9]

  • Modified-Release Formulations: To avoid toxicity related to high peak plasma concentrations (Cmax), consider developing formulations that provide a slower, more sustained release of the compound. This can reduce Cmax-related toxic effects while maintaining the desired therapeutic exposure (AUC).[10]

Q3: What are the essential parameters to monitor in animals during a toxicity study?

A3: Comprehensive monitoring is essential for early detection of adverse events and for ensuring animal welfare.[11][12] Monitoring should be performed at least twice daily.[11] Key parameters include:

  • Clinical Observations: Record changes in behavior, posture, activity levels, and signs of pain or distress.[11]

  • Physiological Measurements: Track body weight (weekly or more frequently if concerns arise), food and water intake (daily), and body temperature.[11][13]

  • Cage-side Observations: Note changes in urination and defecation.[13]

  • Biological Sampling: Collect blood and urine at predetermined intervals for hematology, clinical chemistry, and biomarker analysis to assess organ function (e.g., liver enzymes, kidney function indicators).[5]

  • Post-mortem Analysis: A full systematic necropsy and histopathological examination of organs should be planned to identify any tissue-level changes.[11]

Q4: We are observing discrepancies between our in vitro and in vivo toxicity results. Why is this happening?

A4: Discrepancies between in vitro and in vivo results are common and highlight the complexity of a whole-organism system.[6] In vitro models cannot fully replicate factors such as:

  • Metabolism: The compound may be converted by the liver into more toxic metabolites (bioactivation), a process not captured in simple cell-based assays.[6]

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of the drug determines its concentration and duration in various tissues. A compound might accumulate in a specific organ, leading to toxicity not predicted by in vitro models.

  • Immune Response: The host's immune system can react to the compound or its metabolites, causing an inflammatory response.

  • Complex Physiological Interactions: In vivo toxicity can result from the compound's effect on complex systems like the cardiovascular, nervous, or endocrine systems.[14]

Troubleshooting Guides

Issue 1: Unexpected Mortality or Severe Adverse Events at Predicted Sub-Lethal Doses

  • Symptom: Animals show severe signs of distress (e.g., seizures, lethargy, respiratory distress) or die unexpectedly at doses thought to be safe.

  • Possible Causes & Troubleshooting Steps:

    • Formulation/Vehicle Toxicity: The vehicle may have inherent toxicity.

      • Action: Immediately pause the study. Run a control group with the vehicle alone to assess its effects.[6] If the vehicle is toxic, a new, safer formulation must be developed.[7]

    • Rapid Administration: Bolus injections can cause dangerously high peak concentrations.

      • Action: Slow down the rate of administration (e.g., slow IV infusion instead of bolus). Consider a different route of administration (e.g., subcutaneous or oral) that results in slower absorption.

    • Animal Model Sensitivity: The chosen strain, age, or health status of the animals might make them particularly susceptible.[6]

      • Action: Review the literature to ensure the animal model is appropriate. Consider using a more robust strain or ensure animals are free of underlying health issues. Using genetically defined inbred strains can increase data reproducibility and reduce variability.[15]

    • Dose Miscalculation: Errors in calculation can lead to accidental overdosing.

      • Action: Re-verify all dose calculations, solution concentrations, and administration volumes.[13]

Issue 2: Signs of Specific Organ Toxicity (e.g., Nephrotoxicity, Hepatotoxicity)

  • Symptom: Blood tests show elevated liver enzymes (ALT, AST) or kidney function markers (BUN, creatinine). Animals may show physical signs like changes in urine color or jaundice.

  • Possible Causes & Troubleshooting Steps:

    • Compound-Induced Organ Damage: The compound or its metabolites are directly damaging the organ.

      • Action 1 (Dose Reduction): The most direct approach is to test a lower dose.[6]

      • Action 2 (Hydration): Ensure animals are well-hydrated, as this can sometimes mitigate kidney damage.[6]

      • Action 3 (Histopathology): Conduct a thorough histopathological analysis of the affected organs to understand the nature and extent of the damage. This can provide clues about the mechanism of toxicity.

    • Pharmacokinetic Accumulation: The compound may be accumulating in the specific organ.

      • Action: Perform pharmacokinetic studies to measure the concentration of the compound and its metabolites in the target organs. This can help establish a correlation between tissue exposure and toxicity.

Data Presentation

Table 1: Example Dose-Range Finding (DRF) Study Results for a Novel Compound (e.g., this compound)

Dose Group (mg/kg, Oral Gavage)N (Male/Female)MortalityKey Clinical ObservationsChange in Body Weight (Day 7)
Vehicle Control (0.5% CMC)3 / 30/6Normal+5%
103 / 30/6Normal+4%
303 / 30/6Mild lethargy 1-2h post-dose+2%
1003 / 31/6Significant lethargy, piloerection-3%
3003 / 34/6Severe lethargy, ataxia, seizures-12% (survivors)

Based on these hypothetical results, 30 mg/kg might be selected as the Maximum Tolerated Dose (MTD) for subsequent studies.

Table 2: Example Summary of Toxicity Findings in a 14-Day Repeat-Dose Study

ParameterLow Dose (10 mg/kg)Mid Dose (30 mg/kg)High Dose (90 mg/kg)
Clinical Signs No significant findingsIntermittent mild lethargyPiloerection, significant lethargy
Body Weight No significant effect~5% decrease vs. control~15% decrease vs. control
Hematology No significant findingsNo significant findingsMild anemia
Clinical Chemistry No significant findings2-fold increase in ALT5-fold increase in ALT & AST
Histopathology No significant findingsMinimal centrilobular hypertrophy (Liver)Moderate centrilobular necrosis (Liver)

This hypothetical data suggests the liver is a primary target organ for toxicity.

Experimental Protocols

Protocol 1: Dose Range-Finding (DRF) Study
  • Animal Model: Select a relevant species and strain (e.g., Sprague-Dawley rats), 8-10 weeks old. Acclimatize animals for at least 5 days.[4]

  • Group Allocation: Assign animals to dose groups (e.g., Vehicle, Low, Mid, High, Ultra-High Dose), with n=2-3 per sex per group.

  • Formulation Preparation: Prepare the test article in a validated vehicle. Ensure homogeneity and stability of the formulation.[8]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage) as a single dose.[6]

  • Monitoring & Data Collection:

    • Continuously monitor animals for the first 4 hours post-dose, then at regular intervals for up to 14 days.[8]

    • Record all clinical signs of toxicity, morbidity, and mortality.

    • Measure body weights before dosing and at specified intervals (e.g., Days 1, 3, 7, 14).

    • At the end of the study, perform a gross necropsy on all animals.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce severe clinical signs.[3]

Protocol 2: Daily Clinical Monitoring Checklist
Cage ID:Date:Time:Observer:
General Appearance Normal / AbnormalPosture Normal / Hunched / Abnormal
Coat/Fur Normal / Piloerection / SoiledActivity Level Normal / Lethargic / Hyperactive
Respiration Normal / Labored / Rapid / ShallowHydration Status Normal / Dehydrated (skin tenting)
Food/Water Levels Normal / DecreasedFeces/Urine Normal / Diarrhea / Anuria / Abnormal color
Specific Signs (circle all that apply) Ataxia, Tremors, Seizures, Bleeding, Swelling, Vocalization
Notes/Actions Taken:

Visualizations

Diagrams of Workflows and Pathways

G cluster_0 Phase 1: Pre-Study Planning cluster_1 Phase 2: Exploratory Toxicity Study cluster_2 Phase 3: Definitive Study & Analysis LitReview Literature Review & In Vitro Data Analysis Formulation Formulation Development & Vehicle Selection LitReview->Formulation ProtocolDev Protocol Development (DRF Study) Formulation->ProtocolDev DRF Dose Range-Finding (DRF) Study ProtocolDev->DRF Execute Study PK Pharmacokinetic (PK) Analysis DRF->PK MTD Determine MTD PK->MTD RepeatDose GLP Repeat-Dose Toxicity Study MTD->RepeatDose Inform Dose Selection Monitoring In-Life Monitoring & Data Collection RepeatDose->Monitoring Histo Necropsy & Histopathology Monitoring->Histo Report Final Report & NOAEL Determination Histo->Report

Caption: Experimental workflow for preclinical toxicity assessment.

G Compound Toxic Compound (e.g., this compound Metabolite) CellStress Cellular Stress (e.g., Oxidative, ER Stress) Compound->CellStress JNK JNK Pathway Activation CellStress->JNK AP1 AP-1 Activation JNK->AP1 Apoptosis Apoptosis JNK->Apoptosis Inflammation Pro-inflammatory Gene Expression AP1->Inflammation Toxicity Organ Toxicity (e.g., Hepatotoxicity) Inflammation->Toxicity Apoptosis->Toxicity

Caption: Hypothetical stress-activated signaling pathway leading to toxicity.

G Start Adverse Event Observed Assess Assess Severity: Mild, Moderate, or Severe? Start->Assess Mild Increase Monitoring Frequency Document Findings Assess->Mild Mild Moderate Consult with Veterinarian Consider Analgesics or Supportive Care Assess->Moderate Moderate Severe Meet Humane Endpoint? (e.g., >20% weight loss, seizures) Assess->Severe Severe Treat Initiate Treatment Continue Close Monitoring Moderate->Treat Euthanize Humanely Euthanize Animal Perform Necropsy Severe->Euthanize Yes Stop Stop Study & Re-evaluate Protocol and Dose Levels Severe->Stop No

Caption: Troubleshooting logic for managing adverse events in animal studies.

References

Interpreting unexpected results in SKLB646 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SKLB646. The information is designed to help interpret unexpected results and refine experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, orally available multi-kinase inhibitor. Its primary mechanism of action is the potent inhibition of several kinases, including SRC, VEGFR2, B-Raf, and C-Raf.[1] By targeting these kinases, this compound inhibits the activation of the SRC signaling pathway and blocks the MAPK signaling pathway.[1] This dual action contributes to its anti-proliferative, anti-viability, and anti-angiogenic effects, particularly demonstrated in triple-negative breast cancer (TNBC) models.[1]

Q2: What are the known kinase inhibition specificities of this compound?

This compound has been shown to potently inhibit its target kinases at low micromolar concentrations. The reported IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized below.

Target KinaseIC50 Value (µmol/L)
SRC0.002
VEGFR20.012
C-Raf0.019
B-Raf0.022
Data sourced from preclinical evaluations of this compound.[1]

Q3: What are the expected downstream effects of this compound treatment in cancer cell lines?

Based on its mechanism of action, treatment with this compound is expected to lead to several downstream cellular effects:

  • Inhibition of Proliferation: By blocking key signaling pathways like MAPK, this compound is expected to reduce cancer cell proliferation and viability.[1]

  • Anti-Angiogenesis: Through the inhibition of VEGFR2, this compound can impede the formation of new blood vessels, a critical process for tumor growth.[1] This has been observed through the inhibition of HUVEC proliferation and migration.[1]

  • Modulation of Transcription Factors: this compound has been shown to downregulate the expression of Fra1, a transcription factor involved in the epithelial-to-mesenchymal transition (EMT), in a dose-dependent manner.[1]

  • Inhibition of Metastasis: The compound has been observed to inhibit TNBC cell migration and invasion in vitro and has shown efficacy in experimental lung metastasis models.[1]

Troubleshooting Guide: Interpreting Unexpected Results

Q4: My cells show a weaker-than-expected anti-proliferative response to this compound. What could be the reason?

Several factors could contribute to a reduced anti-proliferative effect. Consider the following possibilities:

  • Cell Line Specificity: The dependency of your cell line on the SRC or Raf/MAPK pathways may vary. Cells that are not primarily driven by these pathways may show inherent resistance.

  • Compensatory Signaling: Cells can adapt to kinase inhibitors by activating alternative survival pathways. For example, inhibition of the MAPK pathway can sometimes lead to the compensatory activation of the PI3K/Akt pathway.

  • Drug Efflux: The expression of multidrug resistance pumps, such as P-glycoprotein, in your cell line could lead to the active efflux of this compound, reducing its intracellular concentration and efficacy.

  • Experimental Conditions: Ensure the compound is fully solubilized in your culture medium and that the final concentration is accurate. The stability of the compound under your specific experimental conditions should also be considered.

Below is a logical workflow to troubleshoot this issue:

G start Unexpectedly Weak Anti-Proliferative Effect q1 Is the compound solubility and stability confirmed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Does the cell line have high baseline activity of SRC or MAPK pathways? a1_yes->q2 solubility Action: Check solubility in media. Use fresh compound stocks. a1_no->solubility end_node Refine Experimental Design solubility->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is there evidence of compensatory pathway activation? a2_yes->q3 pathway Consider: Cell line may not be dependent on these pathways. Select a different model. a2_no->pathway pathway->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no compensatory Action: Probe for activation of alternate pathways (e.g., p-Akt). Consider combination therapy. a3_yes->compensatory q4 Does the cell line express high levels of drug efflux pumps? a3_no->q4 compensatory->end_node a4_yes Yes q4->a4_yes a4_no a4_no efflux Action: Use efflux pump inhibitors as a control experiment. a4_yes->efflux efflux->end_node

Troubleshooting workflow for weak anti-proliferative effects.

Q5: I am observing off-target effects that are inconsistent with the known targets of this compound. How should I proceed?

While this compound is a potent inhibitor of SRC, VEGFR2, and Raf kinases, like most kinase inhibitors, it may have additional, uncharacterized off-target effects.

  • Confirm with Secondary Assays: Use alternative methods to confirm the observed phenotype. For example, if you see an unexpected change in a protein's expression, verify this with both western blotting and qPCR.

  • Use a Structurally Unrelated Inhibitor: To determine if the effect is specific to the inhibition of the intended pathway, use another inhibitor of the same pathway that has a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Kinome Profiling: For a comprehensive analysis, consider performing a kinome-wide profiling assay to identify other potential kinases that this compound may be inhibiting in your specific cellular context.

Q6: How does the inhibition of SRC and Raf/MAPK pathways by this compound lead to an anti-cancer effect?

This compound targets two critical signaling cascades that are often dysregulated in cancer. The diagram below illustrates the simplified signaling pathways inhibited by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptors (e.g., VEGFR2) SRC SRC RTK->SRC Ras Ras RTK->Ras SRC->Ras Raf B-Raf / C-Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription This compound This compound This compound->RTK inhibits (VEGFR2) This compound->SRC inhibits This compound->Raf inhibits

Simplified signaling pathways inhibited by this compound.

By inhibiting VEGFR2, this compound blocks signals that promote angiogenesis.[1] Its inhibition of SRC and the Raf kinases (B-Raf and C-Raf) disrupts the MAPK pathway (also known as the Ras-Raf-MEK-ERK pathway), which is a central regulator of cell proliferation and survival.[1] The simultaneous blockade of these pathways can lead to a potent anti-tumor response.

Experimental Protocols

Q7: Can you provide a general protocol for assessing the effect of this compound on cancer cell proliferation using an MTT assay?

This protocol provides a general framework. Optimal cell densities and incubation times should be determined empirically for your specific cell line.

Protocol: Cell Proliferation (MTT) Assay

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000 - 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve final desired concentrations (e.g., 0.001 to 10 µM). Include a DMSO-only vehicle control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h seed->incubate1 treat 3. Treat with this compound (various concentrations) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 mtt 5. Add MTT Reagent incubate2->mtt incubate3 6. Incubate 3-4h mtt->incubate3 solubilize 7. Solubilize Formazan incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

References

Technical Support Center: Enhancing the Bioavailability of SKLB646

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed physicochemical and pharmacokinetic data for SKLB646 is limited. This guide is based on the known challenges associated with poorly soluble kinase inhibitors, a class to which this compound likely belongs, and assumes it can be classified as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). The following information should be used as a general framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My in vitro assays show high potency for this compound, but I'm seeing poor efficacy in my in vivo models. What could be the issue?

A1: This is a common challenge with BCS Class II compounds like many kinase inhibitors. The discrepancy often arises from poor oral bioavailability. While this compound may be potent at a cellular level, its low aqueous solubility can limit its absorption from the gastrointestinal tract into the bloodstream. This results in sub-therapeutic concentrations at the target site. It is crucial to assess the pharmacokinetic profile of your formulation to ensure adequate exposure.

Q2: I'm observing high variability in my in vivo experimental results between animals. What are the potential causes?

A2: High variability in in vivo data for poorly soluble compounds can be attributed to several factors:

  • Formulation Inhomogeneity: The drug may not be uniformly dispersed in the vehicle, leading to inconsistent dosing.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of poorly soluble drugs. Standardizing the feeding schedule of your animals is critical.

  • Physiological Differences: Minor differences in the gastrointestinal physiology of individual animals can have a magnified effect on the dissolution and absorption of a low-solubility compound.

  • Precipitation of the Compound: The drug may precipitate out of the formulation upon administration into the aqueous environment of the GI tract.

Q3: What are the most common formulation strategies to improve the bioavailability of compounds like this compound?

A3: Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These generally aim to increase the dissolution rate or the apparent solubility of the compound. Common approaches include:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can lead to a faster dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its apparent solubility and dissolution.

  • Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents can enhance its solubilization in the gastrointestinal tract and promote absorption via lymphatic pathways. Self-emulsifying drug delivery systems (SEDDS) are a common example.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in water.

Troubleshooting Guides

Problem: Unexpectedly Low Cmax and AUC in Pharmacokinetic Studies

This guide will help you troubleshoot potential causes for lower-than-expected plasma concentrations of this compound in your in vivo studies.

G start Low Cmax and AUC Observed q1 Was the formulation a clear solution or a uniform suspension? start->q1 a1_yes Yes q1->a1_yes Homogeneous a1_no No q1->a1_no Inhomogeneous q2 Was the compound stable in the formulation vehicle? a1_yes->q2 res1 Potential Issue: Formulation inhomogeneity. Troubleshooting: Improve homogenization/sonication of the suspension. Consider alternative vehicles or solubilizing excipients. a1_no->res1 a2_yes Yes q2->a2_yes Stable a2_no No q2->a2_no Unstable q3 Is precipitation upon administration a possibility? a2_yes->q3 res2 Potential Issue: Compound degradation in the vehicle. Troubleshooting: Assess compound stability in the chosen vehicle over the experiment's duration. Select an alternative, non-reactive vehicle. a2_no->res2 a3_yes Yes q3->a3_yes Likely a3_no No q3->a3_no Unlikely res3 Potential Issue: In vivo precipitation. Troubleshooting: Perform in vitro precipitation studies. Consider precipitation inhibitors or switch to a more robust formulation like an ASD or a lipid-based system. a3_yes->res3 q4 Is the permeability of this compound confirmed to be high? a3_no->q4 a4_yes Yes q4->a4_yes High a4_no No q4->a4_no Low/Unknown end If issues persist, consider more advanced formulation strategies or re-evaluation of the compound's intrinsic properties. a4_yes->end res4 Potential Issue: Low permeability (BCS Class IV). Troubleshooting: Conduct in vitro permeability assays (e.g., Caco-2). If permeability is low, formulation strategies alone may be insufficient. Permeation enhancers could be explored, but this adds complexity. a4_no->res4

Caption: Troubleshooting workflow for low in vivo exposure.

Data Presentation: Comparison of Formulation Strategies

The following table presents hypothetical pharmacokinetic data for this compound in rats (at a 10 mg/kg oral dose) to illustrate how different formulation approaches can impact bioavailability.

Formulation StrategyVehicle/ExcipientsCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension 0.5% Carboxymethylcellulose150 ± 454.0900 ± 250100 (Reference)
Micronized Suspension 0.5% Carboxymethylcellulose350 ± 902.02100 ± 500233
Amorphous Solid Dispersion HPMCAS900 ± 2001.55400 ± 1100600
Lipid-Based (SEDDS) Capryol 90, Cremophor EL, Transcutol HP1200 ± 3001.07800 ± 1500867

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination
  • Objective: To determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract.

  • Materials: this compound powder, phosphate (B84403) buffered saline (PBS) at pH 6.8, simulated gastric fluid (pH 1.2), and fasted state simulated intestinal fluid (FaSSIF, pH 6.5).

  • Procedure:

    • Add an excess amount of this compound powder to separate vials containing each of the buffers.

    • Shake the vials at 37°C for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Filter the supernatant through a 0.22 µm filter.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Perform the experiment in triplicate for each condition.

Protocol 2: In Vitro Dissolution Testing of Formulations
  • Objective: To compare the dissolution rate of different this compound formulations.

  • Materials: USP II paddle apparatus, dissolution medium (e.g., 900 mL of FaSSIF at 37°C), and the prepared formulations of this compound.

  • Procedure:

    • Set the paddle speed to 75 RPM.

    • Add the this compound formulation (equivalent to a specific dose) to the dissolution vessel.

    • At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of dissolved this compound by HPLC-UV.

    • Plot the percentage of drug dissolved versus time.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents
  • Objective: To determine the pharmacokinetic profile of a selected this compound formulation after oral administration.

  • Animals: Male Sprague-Dawley rats (n=3-5 per group), fasted overnight.

  • Procedure:

    • Administer the this compound formulation via oral gavage at the desired dose.

    • Collect blood samples (e.g., via tail vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Hypothetical Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 Raf B-Raf / C-Raf VEGFR2->Raf SRC SRC SRC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation This compound This compound This compound->VEGFR2 inhibits This compound->SRC inhibits This compound->Raf inhibits VEGF VEGF VEGF->VEGFR2 GrowthFactor Growth Factors GrowthFactor->SRC G cluster_formulations Formulation Approaches start Start: Poorly Soluble Compound (this compound) step1 Physicochemical Characterization (Solubility, Permeability, pKa, LogP) start->step1 step2 Formulation Strategy Screening step1->step2 form1 Particle Size Reduction (Micronization/Nanomilling) step2->form1 form2 Amorphous Solid Dispersion (with various polymers) step2->form2 form3 Lipid-Based Formulations (SEDDS) step2->form3 step3 In Vitro Dissolution Testing form1->step3 form2->step3 form3->step3 step4 Select Lead Formulations (Based on dissolution rate and stability) step3->step4 step5 In Vivo Pharmacokinetic Study in Rodents step4->step5 end Final Formulation Selection (Based on PK profile and manufacturability) step5->end

Technical Support Center: SKLB646 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to SKLB646 in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally active, multi-target kinase inhibitor. It primarily exerts its anti-cancer effects by inhibiting the activity of SRC, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), B-Raf, and C-Raf. This dual inhibition blocks both the SRC signaling pathway and the MAPK/ERK signaling pathway, which are crucial for cancer cell proliferation, survival, and angiogenesis.

Q2: My cancer cell line has developed resistance to this compound. What are the potential molecular mechanisms?

While specific resistance mechanisms to this compound are still under investigation, based on its targets (SRC, Raf, VEGFR2), several plausible mechanisms could be responsible for acquired resistance. These can be broadly categorized as:

  • Target Alterations: While not yet reported for this compound, mutations in the drug's target proteins (SRC, B-Raf, C-Raf, VEGFR2) could potentially reduce its binding affinity.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to circumvent the effects of this compound. Key bypass pathways to investigate include:

    • PI3K/AKT/mTOR Pathway: Activation of this pathway is a common resistance mechanism to both Raf and SRC inhibitors.[1]

    • Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of other RTKs like EGFR, MET, or IGF-1R can reactivate downstream signaling independently of the targeted kinases.[2][3]

    • RAS Mutations: Acquired mutations in RAS genes (KRAS, NRAS) can lead to constitutive activation of the MAPK pathway downstream of Raf, rendering Raf inhibitors ineffective.[3][4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[5]

  • Epithelial-to-Mesenchymal Transition (EMT): Induction of EMT can confer resistance to various targeted therapies by activating survival pathways and altering cellular phenotype.

Q3: How can I confirm if my resistant cells have activated a bypass pathway?

To investigate the activation of bypass pathways, you can perform western blot analysis to examine the phosphorylation status of key downstream signaling proteins. For example:

  • PI3K/AKT Pathway: Probe for phosphorylated AKT (p-AKT at Ser473) and phosphorylated S6 ribosomal protein (p-S6).

  • MAPK Pathway: Probe for phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).

  • RTK Activation: Use a phospho-RTK array to screen for the activation of a wide range of receptor tyrosine kinases.

An increase in the phosphorylation of these proteins in your this compound-resistant cells compared to the parental (sensitive) cells would suggest the activation of a bypass mechanism.

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound in our cancer cell line over time.

Possible Cause: Development of acquired resistance.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTS assay) to compare the IC50 value of this compound in the suspected resistant cell line with the parental cell line. A significant increase in the IC50 value confirms resistance.

  • Investigate Bypass Pathways:

    • Western Blot Analysis: As detailed in FAQ 3, assess the activation of the PI3K/AKT and MAPK pathways by checking the phosphorylation status of key downstream effectors (AKT, S6, MEK, ERK).

    • Hypothesis: Increased phosphorylation of AKT and S6 in the resistant line would suggest PI3K/AKT pathway activation.

  • Assess Target Levels:

    • Western Blot Analysis: Compare the total protein levels of SRC, B-Raf, C-Raf, and VEGFR2 between the parental and resistant cell lines.

    • Hypothesis: While less common, changes in target protein expression could contribute to resistance.

  • Consider Combination Therapy:

    • Experiment: Based on your findings, test the efficacy of combining this compound with an inhibitor of the identified bypass pathway (e.g., a PI3K inhibitor if the PI3K/AKT pathway is activated).

    • Expected Outcome: A synergistic or additive effect on cell death would support the role of the bypass pathway in resistance.

Problem 2: Inconsistent results in our this compound cell viability assays.

Possible Cause: Issues with experimental setup or cell line integrity.

Troubleshooting Steps:

  • Cell Line Authentication: Ensure your cell line is not misidentified or contaminated. Perform short tandem repeat (STR) profiling.

  • Assay Optimization:

    • Cell Seeding Density: Optimize the number of cells seeded per well to ensure they are in the logarithmic growth phase during the assay.

    • Drug Dilution Series: Prepare fresh serial dilutions of this compound for each experiment.

    • Incubation Time: Ensure a consistent incubation time with the drug across all experiments.

  • Control Wells: Include appropriate controls in every plate:

    • Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., DMSO).

    • No-Cell Control: Media only, to determine background absorbance.

    • Untreated Control: Cells in media without any treatment.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
Parental MDA-MB-2310.5-
This compound-Resistant MDA-MB-2315.010

Table 2: Hypothetical Protein Expression/Activation Changes in this compound-Resistant Cells

ProteinParental Cells (Relative Expression)Resistant Cells (Relative Expression)Method
p-AKT (Ser473)1.04.5Western Blot
Total AKT1.01.1Western Blot
p-ERK1/20.80.9Western Blot
Total ERK1/21.01.0Western Blot
ABCG21.08.2Western Blot

Mandatory Visualizations

SKLB646_Mechanism_of_Action This compound This compound SRC SRC This compound->SRC inhibits Raf B-Raf / C-Raf This compound->Raf inhibits VEGFR2 VEGFR2 This compound->VEGFR2 inhibits SRC_pathway SRC Signaling SRC->SRC_pathway MAPK_pathway MAPK/ERK Pathway Raf->MAPK_pathway Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation & Survival SRC_pathway->Proliferation MAPK_pathway->Proliferation

Caption: Mechanism of action of this compound.

SKLB646_Resistance_Mechanisms This compound This compound Cell Cancer Cell This compound->Cell inhibits Proliferation Proliferation & Survival Cell->Proliferation PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Proliferation bypass RTK Other RTKs (e.g., EGFR, MET) RTK->Proliferation bypass RAS RAS Mutation RAS->Proliferation bypass ABC ABC Transporters (e.g., ABCG2) ABC->this compound efflux

Caption: Potential resistance mechanisms to this compound.

Resistance_Investigation_Workflow Start Suspected Resistance IC50 Determine IC50 (MTS Assay) Start->IC50 Compare Compare to Parental IC50 IC50->Compare Western Western Blot for Bypass Pathways (p-AKT, p-ERK) Compare->Western Resistance Confirmed Sequencing Sequence Target Genes (SRC, Raf, VEGFR2) Compare->Sequencing Resistance Confirmed Combination Test Combination Therapy Western->Combination Conclusion Identify Resistance Mechanism Sequencing->Conclusion Combination->Conclusion

Caption: Experimental workflow for investigating this compound resistance.

Experimental Protocols

MTS Cell Viability Assay

This protocol is for determining the IC50 of this compound.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (DMSO concentration matched to the highest this compound concentration).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • Add 20 µL of MTS reagent to each well.[6][7][8]

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.[8]

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Signaling Proteins

This protocol is for assessing the activation of bypass signaling pathways.

Materials:

  • Parental and this compound-resistant cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells in lysis buffer on ice.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[9]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensity and normalize to a loading control (e.g., GAPDH).

Generation of this compound-Resistant Cell Lines

This protocol describes a method for developing acquired resistance in a cancer cell line.[10][11]

Materials:

  • Parental cancer cell line sensitive to this compound

  • Complete culture medium

  • This compound

Procedure:

  • Determine the initial IC50 of this compound for the parental cell line.

  • Continuously expose the cells to a low concentration of this compound (e.g., the IC20).

  • When the cells resume a normal growth rate, gradually increase the concentration of this compound in a stepwise manner.

  • At each concentration, allow the cells to adapt and recover their normal proliferation rate before the next concentration increase.

  • This process may take several months.

  • Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the resistant cell line is established.

  • Confirm the level of resistance by re-evaluating the IC50.

  • Maintain the resistant cell line in a medium containing a maintenance dose of this compound to prevent reversion.

Immunoprecipitation (IP) for Kinase Activity Assay

This protocol can be used to assess the activity of specific kinases (e.g., SRC) in parental versus resistant cells.

Materials:

  • Cell lysates from parental and resistant cells

  • Primary antibody against the kinase of interest (e.g., anti-SRC)

  • Protein A/G agarose (B213101) beads

  • Kinase assay buffer

  • ATP

  • Specific substrate for the kinase

  • SDS-PAGE and western blot reagents

Procedure:

  • Incubate cell lysate (200-500 µg of protein) with the primary antibody for 1-2 hours at 4°C.[12]

  • Add Protein A/G agarose beads and incubate for another 1 hour at 4°C to capture the antibody-protein complex.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Resuspend the beads in kinase assay buffer containing the specific substrate and ATP.

  • Incubate at 30°C for 30 minutes to allow the kinase reaction to proceed.

  • Stop the reaction by adding Laemmli buffer and boiling.

  • Analyze the phosphorylation of the substrate by western blot using a phospho-specific antibody. An increase in substrate phosphorylation in the resistant cell lysate indicates higher kinase activity.

References

Technical Support Center: Overcoming Poor Response to SKLB646 in Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor responses to the multi-kinase inhibitor SKLB646 in xenograft models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, orally available multi-kinase inhibitor. It primarily targets and inhibits the activity of SRC, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), B-Raf, and C-Raf.[1] By inhibiting these kinases, this compound can block key signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.[1]

Q2: What are the reported IC50 values for this compound against its primary targets?

The half-maximal inhibitory concentration (IC50) values for this compound are crucial for understanding its potency. The reported values are summarized in the table below.

TargetIC50 (µmol/L)
SRC0.002
VEGFR20.012
B-Raf0.022
C-Raf0.019
Data sourced from preclinical evaluations of this compound.[1]

Q3: What are some potential reasons for a poor response to this compound in my xenograft model?

Several factors can contribute to a suboptimal response to this compound in a xenograft study. These can be broadly categorized as issues with the experimental setup, intrinsic resistance of the tumor model, or acquired resistance during treatment. Specific potential causes are detailed in the troubleshooting guide below.

Troubleshooting Guide: Poor this compound Response in Xenografts

This guide is designed to help you systematically troubleshoot and identify the potential cause of a poor response to this compound in your xenograft experiments.

Issue 1: Lack of Expected Tumor Growth Inhibition

Potential Causes & Troubleshooting Steps:

Potential CauseRecommended Action
Suboptimal Dosing or Administration - Verify Dosage: Preclinical studies with kinase inhibitors in mice often use doses in the range of 25-100 mg/kg, administered orally once or twice daily. Review the literature for your specific tumor model or similar compounds to ensure your dose is appropriate. - Check Formulation: Ensure this compound is properly solubilized and stable in the vehicle used for administration. Poor solubility can lead to inaccurate dosing. - Confirm Administration Technique: For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For other routes, verify correct procedure.
Poor Drug Bioavailability/Pharmacokinetics - Perform a Pilot Pharmacokinetic (PK) Study: If possible, conduct a small-scale PK study to measure the concentration of this compound in the plasma and tumor tissue of your xenograft model over time. This will confirm if the drug is being absorbed and reaching the tumor at therapeutic concentrations.
Intrinsic Resistance of the Xenograft Model - Confirm Target Expression: Verify that the tumor cells used in your xenograft express the primary targets of this compound (SRC, VEGFR2, Raf kinases) at sufficient levels. Low or absent target expression will result in a poor response. - Investigate Downstream Mutations: The tumor model may harbor mutations downstream of Raf, such as in MEK or ERK, which would render it resistant to Raf inhibition. - Consider Parallel Signaling Pathways: Cancer cells can have redundant or alternative survival pathways that are not dependent on the targets of this compound.
Issues with the Xenograft Model Itself - Tumor Take Rate and Growth: Low tumor take rates or slow growth can indicate issues with the cell line or the implantation procedure. Ensure cells are healthy and in the logarithmic growth phase at the time of injection. - Tumor Heterogeneity: The parental cell line may be heterogeneous, and the cells that successfully engraft may be a subpopulation that is inherently resistant to this compound.
Issue 2: Initial Response Followed by Tumor Regrowth (Acquired Resistance)

Potential Causes & Troubleshooting Steps:

Potential CauseRecommended Action
Activation of Bypass Signaling Pathways - Analyze Resistant Tumors: Harvest tumors that have relapsed and perform molecular analysis (e.g., Western blot, RNA-seq) to look for upregulation of alternative survival pathways, such as the PI3K/Akt/mTOR pathway. - Consider Combination Therapy: Based on the identified resistance mechanism, consider combining this compound with an inhibitor of the activated bypass pathway.
Gatekeeper Mutations in Target Kinases - Sequence Target Genes: Sequence the kinase domains of SRC, VEGFR2, and Raf in the resistant tumors to identify any acquired mutations that may prevent this compound from binding.
Upregulation of Drug Efflux Pumps - Assess Efflux Pump Expression: Analyze the expression of multidrug resistance proteins (e.g., P-glycoprotein, MRP1) in the resistant tumors.
Tumor Microenvironment-Mediated Resistance - Analyze the Tumor Stroma: The tumor microenvironment can contribute to drug resistance. Investigate changes in the stromal composition of resistant tumors.

Experimental Protocols

Key Experiment: In Vivo Xenograft Tumor Model

This protocol provides a general framework for establishing a subcutaneous xenograft model. Specific parameters may need to be optimized for your cell line and mouse strain.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., nude, SCID, or NSG)

  • Sterile PBS or serum-free medium

  • Matrigel (optional, can improve tumor take rate)

  • Syringes and needles (e.g., 27-gauge)

  • Calipers for tumor measurement

  • This compound and appropriate vehicle for administration

Procedure:

  • Cell Preparation:

    • Culture cells under standard conditions and ensure they are free of contamination.

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells with sterile PBS or serum-free medium and perform a cell count.

    • Resuspend the cells to the desired concentration (typically 1 x 10^6 to 10 x 10^7 cells in 100-200 µL). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

  • Tumor Implantation:

    • Anesthetize the mouse using an approved protocol.

    • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Monitoring and Treatment:

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Administer this compound or vehicle to the respective groups according to the planned dosing schedule.

  • Endpoint:

    • Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint size, or as defined by the study protocol and institutional animal care and use committee guidelines.

Visualizations

Signaling Pathways Targeted by this compound

SKLB646_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis SRC SRC Raf B-Raf / C-Raf SRC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->VEGFR2 This compound->SRC This compound->Raf VEGF VEGF VEGF->VEGFR2 VEGF Binding Xenograft_Workflow Cell_Culture 1. Cell Culture & Preparation Implantation 2. Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment with this compound or Vehicle Randomization->Treatment Measurement 6. Tumor Volume Measurement Treatment->Measurement Measurement->Treatment Endpoint 7. Endpoint Analysis Measurement->Endpoint

Caption: General experimental workflow for a xenograft study.

Troubleshooting Logic for Poor this compound Response

Caption: Decision tree for troubleshooting poor this compound response.

References

Validation & Comparative

A Comparative Analysis of SKLB646 and Other SRC Inhibitors in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of SKLB646 against other SRC inhibitors for the treatment of Triple-Negative Breast Cancer (TNBC). This document synthesizes preclinical data, focusing on quantitative performance metrics, and provides detailed experimental methodologies for key assays.

Triple-Negative Breast Cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The proto-oncogene tyrosine-protein kinase Src is frequently overexpressed or activated in TNBC, playing a crucial role in tumor progression, metastasis, and drug resistance. This has led to the investigation of SRC inhibitors as a potential therapeutic strategy. This compound, a novel multi-kinase inhibitor, has shown promise in preclinical TNBC models. This guide compares the efficacy of this compound with other SRC inhibitors, namely dasatinib (B193332), bosutinib (B1684425), and PP2.

Mechanism of Action and Kinase Inhibition Profile

This compound is a potent inhibitor of SRC, as well as B-Raf, C-Raf, and VEGFR2.[1][2][3][4] This multi-targeted approach allows this compound to not only inhibit the SRC signaling pathway but also the MAPK signaling cascade through Raf inhibition.[1][2] Furthermore, its anti-angiogenic properties are attributed to the inhibition of VEGFR2.[1][3][4] In contrast, dasatinib and bosutinib are primarily known as dual SRC/Abl kinase inhibitors.[5][6] PP2 is a more specific inhibitor of the SRC family kinases.[7][8]

The multi-kinase targeting of this compound may offer a broader therapeutic window in the complex and heterogeneous landscape of TNBC.

Signaling Pathway of this compound Inhibition in TNBC

SKLB646_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptors (e.g., EGFR) SRC SRC RTK->SRC Activates Ras Ras RTK->Ras VEGFR2 VEGFR2 Proliferation Gene Expression (Proliferation, Survival, Invasion, Angiogenesis) VEGFR2->Proliferation Promotes Angiogenesis FAK FAK SRC->FAK Activates STAT3 STAT3 SRC->STAT3 Activates FAK->Proliferation STAT3->Proliferation Raf B-Raf / C-Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Fra1 Fra1 ERK->Fra1 Fra1->Proliferation This compound This compound This compound->VEGFR2 Inhibits This compound->SRC Inhibits This compound->Raf Inhibits

Caption: this compound inhibits SRC, Raf, and VEGFR2 signaling pathways in TNBC.

Comparative Efficacy in TNBC Models

Preclinical studies provide a basis for comparing the anti-cancer effects of this compound and other SRC inhibitors in TNBC cell lines and xenograft models.

In Vitro Performance

Kinase Inhibitory Activity:

This compound demonstrates potent inhibition of its target kinases.

InhibitorTarget KinaseIC50 (µM)
This compound SRC0.002[1][2]
VEGFR20.012[1][2]
C-Raf0.019[1][2]
B-Raf0.022[1][2]

Anti-proliferative and Anti-viability Activity:

This compound has shown significant anti-proliferative and anti-viability effects against various TNBC cell lines, in some cases demonstrating greater potency than dasatinib.

InhibitorCell LineIC50 (µM) for Cell ViabilityNotes
This compound MDA-MB-2310.013[2]More potent than dasatinib in this cell line.[2]
MDA-MB-4350.080[2]More potent than dasatinib in this cell line.[2]
MDA-MB-4530.367[2]
MDA-MB-4361.1[2]
Dasatinib MDA-MB-231> 10[2]Weak influence on cell proliferation.[2][3]
MDA-MB-4351.8[2]Weak influence on cell proliferation.[2][3]
Bosutinib 4 TNBC cell lines> 1 (little to no inhibitory activity)[5]Potently reduced the anti-proliferative efficacy of dasatinib in combination.[5][6]
PP2 SUM159, MDA-MB-231Not specified, but inhibited colony formation.[7][8]Effectively blocked cell migration and invasion.[7][8]

Induction of Apoptosis and Cell Cycle Arrest:

This compound has been shown to be a more potent inducer of apoptosis in TNBC cells compared to dasatinib. It also causes cell cycle arrest in the G0-G1 phase.[2]

In Vivo Performance

In TNBC xenograft models, this compound effectively suppressed tumor growth in a dose-dependent manner.[1][2] Furthermore, in an experimental lung metastasis model, the overall survival time for mice treated with this compound was significantly longer than for those treated with dasatinib or the standard chemotherapy agent, paclitaxel.[1][2]

Experimental Methodologies

Detailed protocols for the key experiments cited in the comparison are provided below.

Experimental Workflow for In Vitro Inhibitor Comparison

experimental_workflow start Start: TNBC Cell Culture (e.g., MDA-MB-231, MDA-MB-435) treatment Treat cells with varying concentrations of SRC inhibitors (this compound, Dasatinib, etc.) start->treatment viability Cell Viability/Proliferation Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot Analysis (p-SRC, Total SRC, etc.) treatment->western_blot invasion Cell Migration/Invasion Assay (Transwell Assay) treatment->invasion end End: Comparative Data Analysis viability->end apoptosis->end western_blot->end invasion->end

Caption: Workflow for in vitro comparison of SRC inhibitors in TNBC cell lines.

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against target kinases.

Methodology:

  • Reagents: Recombinant human kinases (SRC, VEGFR2, B-Raf, C-Raf), appropriate peptide substrates, ATP, and the test compounds (this compound, etc.).

  • Procedure: The kinase activity is measured using a variety of available methods, such as radioactive assays (e.g., using [γ-33P]ATP) or non-radioactive assays (e.g., ADP-Glo™ Kinase Assay).

  • A standard protocol involves incubating the kinase, substrate, and varying concentrations of the inhibitor in a reaction buffer.

  • The reaction is initiated by the addition of ATP.

  • After a defined incubation period, the reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified.

  • Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is calculated using a non-linear regression curve fit.

Cell Viability (MTT) Assay

Objective: To assess the effect of SRC inhibitors on the viability and proliferation of TNBC cells.

Methodology:

  • Cell Seeding: TNBC cells (e.g., MDA-MB-231, MDA-MB-435) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of the SRC inhibitors (e.g., this compound, dasatinib) for a specified duration (e.g., 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 490 nm or 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blot Analysis for SRC Phosphorylation

Objective: To determine the effect of SRC inhibitors on the phosphorylation of SRC and its downstream signaling proteins.

Methodology:

  • Cell Treatment and Lysis: TNBC cells are treated with the SRC inhibitors for a specified time. After treatment, the cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific for phosphorylated SRC (p-SRC) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total SRC and a loading control protein (e.g., GAPDH or β-actin).

  • Densitometry: The intensity of the protein bands is quantified using densitometry software. The level of p-SRC is normalized to the level of total SRC.

Conclusion

Based on the available preclinical data, this compound emerges as a promising therapeutic agent for TNBC. Its multi-targeted inhibition of SRC, Raf, and VEGFR2 pathways provides a comprehensive approach to tackling the complex signaling networks driving TNBC progression. In direct comparisons with dasatinib, this compound has demonstrated superior potency in inhibiting TNBC cell proliferation and inducing apoptosis. While other SRC inhibitors like bosutinib and PP2 have been investigated in TNBC, their efficacy and mode of action appear to differ, with bosutinib showing limited single-agent activity and PP2's effects being linked to vimentin (B1176767) expression. The compelling preclinical profile of this compound warrants further investigation and clinical development as a potential targeted therapy for patients with TNBC.

References

A Comparative Efficacy Analysis of SKLB646 and Dasatinib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the development of multi-kinase inhibitors has been a significant advancement. This guide provides a detailed comparison of two such inhibitors, SKLB646 and dasatinib (B193332), with a focus on their efficacy, mechanisms of action, and the experimental data supporting their potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Overview of this compound and Dasatinib

This compound is a novel, orally available multi-kinase inhibitor that has demonstrated potent activity against key oncogenic targets. Preclinical studies have highlighted its potential in treating aggressive cancers such as triple-negative breast cancer (TNBC).[1][2][3][4]

Dasatinib , sold under the brand name Sprycel®, is an FDA-approved tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5] Its efficacy in various solid tumors has also been investigated.[6][7][8]

Mechanism of Action

This compound exerts its anti-cancer effects by targeting multiple critical signaling pathways involved in tumor growth, proliferation, and angiogenesis. Its primary targets include SRC, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), B-Raf, and C-Raf.[1][2][3][4] By inhibiting these kinases, this compound effectively blocks the SRC signaling and the MAPK signaling pathways.[1][2][3][4]

Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of CML, and the SRC family of kinases.[5] Its mechanism of action involves blocking the kinase activity of these targets, which in turn inhibits downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[9]

Comparative Efficacy Data

The following tables summarize the quantitative data on the inhibitory activities and anti-proliferative effects of this compound and dasatinib from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
Kinase TargetThis compound (µM)Dasatinib (µM)
SRC0.002[1][2][3][4]<0.001[10]
VEGFR20.012[1][2][3][4]-
B-Raf0.022[1][2][3][4]-
C-Raf0.019[1][2][3][4]-
Abl-<0.001[10]
c-Kit-0.079[10]
Table 2: Anti-proliferative Activity in Triple-Negative Breast Cancer (TNBC) Cell Lines (IC50)
Cell LineThis compound (µM)Dasatinib (µM)
MDA-MB-2310.013[4]>10[11]
MDA-MB-4350.080[4]-
MDA-MB-4361.1[4]-
MDA-MB-4530.367[4]-

Note: The IC50 for dasatinib in MDA-MB-231 cells is reported for hydroxymethyl dasatinib, a metabolite.

Table 3: In Vivo Efficacy in a TNBC Lung Metastasis Model
Treatment GroupMedian Survival Time (days)
Control28
Dasatinib (50 mg/kg/day)35
Paclitaxel (10 mg/kg/3 days)38
This compound (50 mg/kg/day) 45
This compound (100 mg/kg/day) 52

Data from a preclinical study using an experimental lung metastasis model with MDA-MB-231 cells.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against specific kinases.

Methodology:

  • Recombinant human protein kinases are used in the assay.

  • The assay is typically performed in a 96-well plate format.

  • The kinase, substrate (e.g., a synthetic peptide), and ATP are incubated with varying concentrations of the inhibitor (this compound or dasatinib).

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP) or fluorescence-based assays.

  • The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[9]

  • Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound or dasatinib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[9][12]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously or orthotopically (e.g., into the mammary fat pad) of immunodeficient mice (e.g., nude or SCID mice).[13][14]

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[13]

  • Treatment: The mice are randomized into different treatment groups: vehicle control, this compound, and dasatinib. The compounds are administered orally at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (Volume = 0.5 × length × width²) is often used.

  • Endpoint: The experiment is terminated when the tumors in the control group reach a certain size, or after a predetermined treatment period. In survival studies, the experiment continues until the animals meet euthanasia criteria.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group. In survival studies, Kaplan-Meier curves are generated to compare the overall survival between groups.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and dasatinib, as well as a typical experimental workflow for evaluating their efficacy.

SKLB646_Signaling_Pathway This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 SRC SRC This compound->SRC Raf B-Raf / C-Raf This compound->Raf Angiogenesis Angiogenesis VEGFR2->Angiogenesis FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 MEK MEK Raf->MEK Metastasis Metastasis FAK->Metastasis Survival Cell Survival STAT3->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

This compound inhibits key signaling pathways in cancer.

Dasatinib_Signaling_Pathway Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC SRC Family Kinases Dasatinib->SRC RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT STAT Pathway BCR_ABL->STAT SRC->RAS_MAPK SRC->PI3K_AKT Adhesion Cell Adhesion SRC->Adhesion Migration Cell Migration SRC->Migration Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT->Proliferation

Dasatinib targets BCR-ABL and SRC signaling cascades.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (Determine IC50) Cell_Viability Cell Viability Assay (e.g., MTT on TNBC cells) Kinase_Assay->Cell_Viability Colony_Formation Colony Formation Assay Cell_Viability->Colony_Formation Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Colony_Formation->Apoptosis_Assay Western_Blot Western Blot (Target Phosphorylation) Apoptosis_Assay->Western_Blot Xenograft_Model TNBC Xenograft Model (e.g., MDA-MB-231) Western_Blot->Xenograft_Model Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study Metastasis_Model Experimental Metastasis Model Xenograft_Model->Metastasis_Model Survival_Analysis Overall Survival Analysis Efficacy_Study->Survival_Analysis Metastasis_Model->Survival_Analysis

Workflow for preclinical evaluation of kinase inhibitors.

Conclusion

The preclinical data presented in this guide suggest that this compound is a promising multi-kinase inhibitor with potent anti-cancer activity, particularly in TNBC models. The direct comparison with dasatinib indicates that this compound may have superior efficacy in this specific cancer subtype, as evidenced by its lower IC50 values in TNBC cell lines and longer overall survival in a lung metastasis model.[3][4] While dasatinib is an established and effective therapy for certain hematological malignancies, its single-agent activity in unselected TNBC patients has been limited.[8]

Further research, including more comprehensive head-to-head preclinical studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and its comparative efficacy against other kinase inhibitors like dasatinib in various cancer types. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers pursuing these investigations.

References

A Comparative Guide to the Anti-Angiogenic Effects of SKLB646

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-angiogenic properties of the novel multi-kinase inhibitor, SKLB646, with two established anti-angiogenic agents, Sunitinib (B231) and Sorafenib (B1663141). The information presented herein is intended to support researchers and professionals in the field of drug development in their evaluation of these compounds. This guide includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways.

Quantitative Comparison of Anti-Angiogenic Agents

The following tables summarize the inhibitory activities of this compound, Sunitinib, and Sorafenib against key kinases involved in angiogenesis and their effects on critical steps of the angiogenic process.

Table 1: Inhibitory Activity against Key Kinases

CompoundTarget KinaseIC50 / Ki
This compound SRC0.002 µmol/L (IC50)[1][2]
VEGFR20.012 µmol/L (IC50)[1][2]
B-Raf0.022 µmol/L (IC50)[1][2]
C-Raf0.019 µmol/L (IC50)[1][2]
Sunitinib VEGFR1, 2, 30.009 µM (Ki)[3]
PDGFRα, β0.008 µM (Ki)[3]
c-Kit-
FLT3-
Sorafenib Raf-16 nmol/L (IC50)
B-Raf22 nmol/L (IC50)
VEGFR126 nmol/L (IC50)
VEGFR290 nmol/L (IC50)
VEGFR320 nmol/L (IC50)
PDGFRβ57 nmol/L (IC50)
c-Kit68 nmol/L (IC50)

Table 2: In Vitro Anti-Angiogenic Activity

CompoundAssayCell TypeResultConcentration
This compound ProliferationHUVECDose-dependent suppression[2]-
MigrationHUVECSignificant inhibition[2]0.3 µmol/L[2]
InvasionHUVEC72.2% suppression[2]0.3 µmol/L[2]
Sunitinib ProliferationHUVECIC50 of 40 nM (VEGF-induced)[4]-
Tube FormationHUVECAffected tubule formation2.5 µM[5]
MigrationPTEC~15-20% decrease[5]1 µM[5]
Sorafenib ProliferationHUVECIC50 of ~1.5 µM[5]-
Tube FormationHDMEC33% inhibition5 µM[6]
MigrationPTEC~15-20% decrease[5]1 µM[5]

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below. These protocols are synthesized from publicly available research and should be adapted as necessary for specific laboratory conditions.

HUVEC Proliferation Assay (MTT Assay)
  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in complete endothelial cell growth medium.

  • Drug Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Sunitinib, or Sorafenib) or vehicle control.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.

HUVEC Migration Assay (Wound Healing Assay)
  • Cell Seeding: HUVECs are seeded in 6-well plates and grown to confluence.

  • Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch (wound) in the confluent cell monolayer.

  • Washing: The wells are washed with PBS to remove detached cells.

  • Drug Treatment: The cells are then incubated with fresh medium containing the test compounds at desired concentrations or a vehicle control.

  • Image Acquisition: Images of the wound are captured at 0 hours and at various time points (e.g., 6, 12, 24 hours) using a microscope.

  • Data Analysis: The width of the wound is measured at different points, and the rate of wound closure is calculated to determine the effect of the compounds on cell migration.

HUVEC Invasion Assay (Transwell Assay)
  • Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) are coated with a thin layer of Matrigel and allowed to solidify.

  • Cell Seeding: HUVECs are serum-starved for several hours, then seeded into the upper chamber in a serum-free medium containing the test compounds or vehicle control.

  • Chemoattractant: The lower chamber is filled with a complete medium containing a chemoattractant, such as VEGF.

  • Incubation: The plates are incubated for 12-24 hours at 37°C to allow for cell invasion through the Matrigel and the porous membrane.

  • Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed with methanol (B129727) and stained with a solution such as crystal violet.

  • Quantification: The number of invaded cells is counted in several random fields under a microscope.

HUVEC Tube Formation Assay
  • Matrigel Coating: 96-well plates are coated with Matrigel and incubated at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in a medium containing the test compounds or vehicle control.

  • Incubation: The plates are incubated at 37°C for 4-18 hours.

  • Visualization: The formation of capillary-like structures (tubes) is observed and photographed using a microscope.

  • Quantification: The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes using image analysis software.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and its alternatives, as well as a typical experimental workflow for evaluating anti-angiogenic compounds.

G cluster_0 VEGF Signaling Pathway cluster_1 Inhibitor Actions VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation This compound This compound This compound->VEGFR2 Inhibits This compound->Raf Inhibits Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits Sorafenib->Raf Inhibits

Caption: VEGF signaling pathway and points of inhibition.

G cluster_workflow In Vitro Anti-Angiogenesis Assay Workflow start Start: Select Test Compounds culture Culture HUVECs start->culture proliferation Proliferation Assay (MTT) culture->proliferation migration Migration Assay (Wound Healing) culture->migration invasion Invasion Assay (Transwell) culture->invasion tube Tube Formation Assay culture->tube data Data Analysis & Comparison proliferation->data migration->data invasion->data tube->data

Caption: Experimental workflow for in vitro anti-angiogenesis assays.

References

SKLB646 in Triple-Negative Breast Cancer: A Comparative Analysis Across Molecular Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy and mechanism of the novel multi-kinase inhibitor, SKLB646, in distinct Triple-Negative Breast Cancer (TNBC) subtypes. This report provides a comparative analysis with other therapeutic agents, detailed experimental methodologies, and visual representations of key biological pathways.

Triple-Negative Breast Cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The heterogeneity of TNBC, which is classified into distinct molecular subtypes, further complicates treatment strategies. This guide focuses on the preclinical evaluation of this compound, a novel orally available inhibitor of SRC, Raf, and VEGFR2, and cross-validates its effects across different TNBC subtypes. Its performance is compared with established treatments, providing a data-driven resource for further research and development.

Comparative Efficacy of this compound and Other Agents in TNBC Subtypes

This compound has demonstrated potent anti-proliferative and anti-viability activities against a panel of TNBC cell lines.[1] By classifying these cell lines into their respective molecular subtypes, we can infer the subtype-specific efficacy of this compound. The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to Dasatinib, a known SRC inhibitor.

TNBC SubtypeCell LineThis compound IC50 (µM)[1]Dasatinib IC50 (µM)[1]Notes on Subtype Sensitivity
Mesenchymal Stem-Like (MSL)MDA-MB-2310.013>10The MSL subtype is known to be sensitive to SRC inhibitors.[2] this compound shows significantly higher potency than Dasatinib in this subtype.
Mesenchymal Stem-Like (MSL)MDA-MB-4361.1>10While also an MSL subtype, MDA-MB-436 shows lower sensitivity to this compound compared to MDA-MB-231, suggesting intra-subtype heterogeneity.
Basal-Like 1 (BL1)MDA-MB-468Not explicitly tested with this compound in the primary study.-BL1 and BL2 subtypes generally show a better response to DNA-damaging agents like cisplatin (B142131) and taxane-based therapies.[2][3]
Luminal Androgen Receptor (LAR)MDA-MB-4530.367>10The LAR subtype is characterized by the expression of the androgen receptor and is sensitive to AR antagonists like bicalutamide.[2]

In Vivo Comparative Efficacy

In a preclinical experimental lung metastasis model using MDA-MB-231 (MSL subtype) cells, this compound demonstrated a significant survival advantage compared to control, Dasatinib, and the standard chemotherapeutic agent, Paclitaxel.[1][4]

Treatment GroupMedian Survival (Days)[1]
Control35
Dasatinib (40 mg/kg/day)42
Paclitaxel (10 mg/kg/week)45
This compound (40 mg/kg/day)55

Mechanism of Action: Signaling Pathways Targeted by this compound

This compound functions as a multi-kinase inhibitor, primarily targeting SRC, B-Raf, C-Raf, and VEGFR2.[1][4] This multi-targeted approach allows it to simultaneously inhibit key pathways involved in tumor proliferation, survival, angiogenesis, and metastasis.

SKLB646_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects VEGFR2 VEGFR2 Raf B-Raf / C-Raf VEGFR2->Raf Angiogenesis Angiogenesis VEGFR2->Angiogenesis RTKs Other RTKs SRC SRC RTKs->SRC RTKs->Raf FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 Proliferation Proliferation FAK->Proliferation Survival Survival STAT3->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Fra1 Fra1 ERK->Fra1 Gene_Expression Gene Expression Fra1->Gene_Expression This compound This compound This compound->VEGFR2 This compound->SRC This compound->Raf Metastasis Metastasis Gene_Expression->Metastasis

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: TNBC cell lines (MDA-MB-231, MDA-MB-435, MDA-MB-436, MDA-MB-453) were seeded in 96-well plates at a density of 3,000-8,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with various concentrations of this compound or Dasatinib for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the drug that inhibited cell growth by 50% (IC50) was calculated using GraphPad Prism software.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: MDA-MB-231 and MDA-MB-435 cells were treated with different concentrations of this compound and Dasatinib for 24 hours.

  • Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

In Vivo Tumor Xenograft Model
  • Animal Model: Six-week-old female severe combined immunodeficient (SCID) mice were used.[1]

  • Tumor Cell Implantation: 1 x 10^7 MDA-MB-231 or MDA-MB-435 cells were injected subcutaneously into the flank of each mouse.[1]

  • Treatment Initiation: When tumors reached a volume of 100-150 mm³, mice were randomized into treatment and control groups.[1]

  • Drug Administration: this compound was administered orally at doses of 10, 20, and 40 mg/kg daily. Dasatinib was administered orally at 40 mg/kg daily. Paclitaxel was administered via intravenous injection at 10 mg/kg once a week.[1]

  • Tumor Measurement: Tumor volume was measured every three days and calculated using the formula: (length × width²) / 2.[1]

  • Efficacy Evaluation: The anti-tumor efficacy was evaluated by comparing the tumor growth in the treated groups to the control group.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Cell_Culture TNBC Cell Line Culture (MDA-MB-231, -435, -436, -453) MTT MTT Assay (Cell Viability) Cell_Culture->MTT Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Cell_Culture->Apoptosis_Assay Colony_Formation Colony Formation Assay (Proliferation) Cell_Culture->Colony_Formation Migration_Invasion Transwell Assay (Migration & Invasion) Cell_Culture->Migration_Invasion Western_Blot Western Blot (Signaling Pathway Analysis) Cell_Culture->Western_Blot IC50_Calc IC50 Calculation MTT->IC50_Calc Statistical_Analysis Statistical Analysis Apoptosis_Assay->Statistical_Analysis Colony_Formation->Statistical_Analysis Migration_Invasion->Statistical_Analysis Western_Blot->Statistical_Analysis Xenograft TNBC Xenograft Model (SCID Mice) Xenograft->Statistical_Analysis Metastasis_Model Experimental Lung Metastasis Model Survival_Analysis Survival Curve Analysis Metastasis_Model->Survival_Analysis Pharmacokinetics Pharmacokinetic Study Conclusion Conclusion IC50_Calc->Conclusion Efficacy & Mechanism Determination Statistical_Analysis->Conclusion Efficacy & Mechanism Determination Survival_Analysis->Conclusion Efficacy & Mechanism Determination

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a promising therapeutic candidate for TNBC, particularly for the Mesenchymal Stem-Like (MSL) subtype, where it demonstrates superior potency compared to Dasatinib. Its multi-targeted mechanism of action, inhibiting key drivers of tumor growth, angiogenesis, and metastasis, provides a strong rationale for its clinical development.

Future studies should focus on:

  • Expanded Subtype Analysis: Evaluating the efficacy of this compound across a broader panel of cell lines representing all TNBC subtypes, including BL1, BL2, and M.

  • Biomarker Identification: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

  • Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents or targeted therapies in different TNBC subtypes.

This comprehensive guide provides a foundational understanding of this compound's potential in the context of TNBC heterogeneity. The presented data and experimental protocols offer a valuable resource for researchers and clinicians working towards developing more effective and personalized treatments for this aggressive disease.

References

A Head-to-Head Comparison of SKLB646 with Other Raf Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel multi-kinase inhibitor SKLB646 against established Raf inhibitors: Sorafenib, Vemurafenib, and Dabrafenib. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for cancer therapy research.

Introduction to Raf Inhibition in Oncology

The Raf kinases (A-Raf, B-Raf, and C-Raf/Raf-1) are critical components of the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of this pathway, often through mutations in BRAF (most commonly V600E), is a key driver in a significant portion of human cancers, including melanoma, colorectal, and thyroid cancers. Consequently, the development of small molecule inhibitors targeting Raf kinases has been a major focus in oncology drug discovery. This guide provides a comparative analysis of this compound, a novel inhibitor, with three widely recognized Raf inhibitors.

Comparative Analysis of Kinase Inhibition

This compound has been identified as a multi-kinase inhibitor with potent activity against both B-Raf and C-Raf.[1][2] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in comparison to Sorafenib, Vemurafenib, and Dabrafenib against these key kinases. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.

InhibitorB-Raf (wild-type) IC50 (nM)B-Raf (V600E) IC50 (nM)C-Raf (Raf-1) IC50 (nM)Other Key Targets (IC50 in nM)
This compound 22[1][2]-19[1][2]SRC (2), VEGFR2 (12)[1][2]
Sorafenib 22[3]38[4]6[3][5]VEGFR2 (90), VEGFR3 (20), PDGFRβ (57), c-Kit (68)[3][4][5]
Vemurafenib 100-160[2]13-31[2]6.7-48[2]SRMS (18), ACK1 (19), FGR (63)[2]
Dabrafenib -0.6[6]5[6]-

Note: A lower IC50 value indicates greater potency. Data is compiled from various sources and should be interpreted with consideration of potential inter-assay variability.

In Vitro Anti-proliferative and Pro-apoptotic Activity

The ultimate goal of a Raf inhibitor is to suppress cancer cell growth and induce cell death. The following sections summarize the observed effects of these inhibitors on cancer cell lines.

This compound

This compound has demonstrated significant anti-proliferative and anti-viability activities against triple-negative breast cancer (TNBC) cell lines.[1] Mechanistic studies indicate that it blocks the MAPK signaling pathway by inhibiting Raf kinases.[1][2] Furthermore, this compound has been shown to downregulate the expression of Fra1, a transcription factor involved in the epithelial-to-mesenchymal transition, and exhibits anti-angiogenic effects by inhibiting human umbilical vein endothelial cell (HUVEC) proliferation, migration, and invasion.[1]

Sorafenib

Sorafenib inhibits tumor cell proliferation and promotes apoptosis in a variety of tumor types.[7] It has shown anti-proliferative effects in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cell lines.[7] In hepatocellular carcinoma (HCC) cells, Sorafenib treatment inhibits proliferation with IC50 values in the low micromolar range and leads to a significant induction of apoptosis.[8] It has also been found to have anti-proliferative and cytotoxic effects on breast cancer cells, where it can inhibit migration and invasion.[9]

Vemurafenib

Vemurafenib specifically targets the BRAF V600E mutation, leading to the inhibition of the MAPK pathway and subsequent induction of intrinsic mitochondrial apoptosis in melanoma cells.[10] Treatment with Vemurafenib leads to a G1 cell cycle arrest and an increase in apoptosis in BRAF-mutated melanoma cells.[10] It has also been shown to induce endoplasmic reticulum (ER) stress-mediated apoptosis in BRAFV600E melanoma cells.[10] In BRAF-mutant thyroid cancer cells, Vemurafenib induces autophagy and inhibits proliferation, invasion, and migration while promoting apoptosis.[11]

Dabrafenib

Dabrafenib is a potent and selective inhibitor of mutant BRAF, leading to decreased MEK and ERK phosphorylation, G1 cell cycle arrest, and activation of caspase-3/7, resulting in apoptosis.[1] It effectively inhibits the proliferation of cell lines with BRAF V600E, V600K, and V600D mutations.[1] In BRAF V600E mutant melanoma cells, Dabrafenib induces apoptosis and causes tumor regression in xenograft models.[1]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the process of evaluating these inhibitors, the following diagrams are provided in DOT language.

RAF_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds RAS RAS RTK->RAS Activates Raf B-Raf / C-Raf RAS->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Inhibitors This compound Sorafenib Vemurafenib Dabrafenib Inhibitors->Raf Inhibit Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation\n& Survival Cell Proliferation & Survival

Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of this compound and other Raf inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., MTT) (Anti-proliferative IC50) Kinase_Assay->Cell_Viability Promising candidates Western_Blot Western Blotting (Target Engagement & Downstream Signaling) Cell_Viability->Western_Blot Confirm mechanism Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Western_Blot->Apoptosis_Assay Assess cell death Xenograft Tumor Xenograft Model (Efficacy) Apoptosis_Assay->Xenograft Lead compound Toxicity Toxicology Studies Xenograft->Toxicity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft->PK_PD

Caption: A general experimental workflow for the preclinical evaluation of a novel Raf inhibitor.

Detailed Experimental Protocols

Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Recombinant Raf kinase (e.g., B-Raf, C-Raf)

  • Kinase substrate (e.g., inactive MEK1)

  • ATP (Adenosine triphosphate)

  • Test inhibitor (e.g., this compound)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to measure the anti-proliferative effects of an inhibitor on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., triple-negative breast cancer cell lines)

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Western Blotting for MAPK Pathway Analysis

This protocol details the detection of key proteins and their phosphorylation status in the MAPK pathway to assess the effect of a Raf inhibitor.

Materials:

  • Cancer cell lines

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the test inhibitor at various concentrations and for different time points.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities to determine the relative levels of protein expression and phosphorylation.

Conclusion

This compound emerges as a potent multi-kinase inhibitor with significant activity against B-Raf and C-Raf, comparable to or exceeding that of established inhibitors in some cases. Its additional activity against other key cancer-related kinases like SRC and VEGFR2 suggests a broader mechanism of action that could be advantageous in certain contexts, such as triple-negative breast cancer. In contrast, Vemurafenib and Dabrafenib are more selective for mutant B-Raf. Sorafenib, like this compound, is a multi-kinase inhibitor but with a different target profile. The choice of inhibitor for research and potential therapeutic development will depend on the specific cancer type, its genetic drivers, and the desired selectivity profile. The data and protocols presented in this guide offer a foundational resource for researchers to make informed decisions in the ongoing effort to develop more effective cancer therapies.

References

Validating the Downregulation of Fra1 by SKLB646: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SKLB646, a novel multi-kinase inhibitor, with other experimental compounds in the context of downregulating the transcription factor Fos-related antigen 1 (Fra1), a key player in cancer progression and metastasis. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways and experimental workflows.

Executive Summary

This compound has been identified as a potent inhibitor of Fra1 expression. This compound exerts its effect through the inhibition of upstream signaling kinases, primarily SRC and Raf, which are critical components of the MAPK/ERK pathway that regulates Fra1 stability and expression.[1] Preclinical studies in triple-negative breast cancer (TNBC) models have demonstrated the dose-dependent downregulation of Fra1 by this compound, leading to reduced cell migration, invasion, and tumor growth.[1] This guide compares the performance of this compound with an indirect upstream inhibitor, BI-847325, and a direct AP-1 inhibitor, T-5224, providing available data on their efficacy in modulating Fra1.

Comparative Analysis of Fra1 Inhibitors

The following table summarizes the available quantitative data for this compound and alternative compounds that directly or indirectly lead to the downregulation of Fra1.

Compound Target(s) Mechanism of Fra1 Downregulation Reported Efficacy (Cell-based Assays) In Vivo Models
This compound SRC, B-Raf, C-Raf, VEGFR2Indirect: Inhibition of upstream SRC/Raf kinases in the MAPK pathway, leading to decreased Fra1 expression.[1]Dose-dependent reduction of Fra1 protein levels in TNBC cell lines (MDA-MB-231 and MDA-MB-435).[1]Zebrafish embryo and TNBC xenograft models showed inhibition of angiogenesis and tumor growth.[1]
BI-847325 MEK, Aurora KinasesIndirect: Inhibition of MEK, a key kinase in the MAPK pathway upstream of Fra1.Potent inhibition of cell proliferation in a broad range of cancer cell lines.[2][3]Demonstrated anti-tumor activity in various xenograft models.[4]
T-5224 AP-1 (c-Fos/c-Jun)Direct: A small molecule inhibitor that prevents the binding of the AP-1 complex (of which Fra1 is a component) to DNA.[5][6]Has been investigated in Phase II clinical trials for rheumatoid arthritis.[5] Preclinical studies show it resolves arthritis in models.[6]

Experimental Protocols

Western Blotting for Fra1 Downregulation

This protocol outlines the key steps for assessing the downregulation of Fra1 protein levels in response to inhibitor treatment.

1. Cell Culture and Treatment:

  • Culture triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) in appropriate media and conditions.

  • Seed cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (or alternative inhibitors) for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.

2. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for Fra1 overnight at 4°C.

  • Wash the membrane multiple times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometry analysis on the resulting bands to quantify the relative abundance of Fra1 protein, normalizing to a loading control such as β-actin or GAPDH.[7][8][9][10]

Visualizing the Mechanisms and Workflows

Signaling Pathway of Fra1 Regulation

The following diagram illustrates the signaling cascade leading to the expression and activation of Fra1, and the points of intervention for this compound and other inhibitors.

G cluster_0 Upstream Signaling cluster_1 Fra1 Regulation cluster_2 Cellular Response cluster_3 Inhibitor Action Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs RAS RAS RTKs->RAS SRC SRC RTKs->SRC Raf Raf RAS->Raf SRC->RAS MEK MEK Raf->MEK ERK ERK MEK->ERK Fra1 (FOSL1) gene Fra1 (FOSL1) gene ERK->Fra1 (FOSL1) gene Transcription Fra1 protein Fra1 protein ERK->Fra1 protein Phosphorylation & Stabilization Fra1 mRNA Fra1 mRNA Fra1 (FOSL1) gene->Fra1 mRNA Fra1 mRNA->Fra1 protein Translation AP-1 Complex AP-1 Complex Fra1 protein->AP-1 Complex Gene Expression Gene Expression AP-1 Complex->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Invasion Invasion Gene Expression->Invasion Metastasis Metastasis Gene Expression->Metastasis This compound This compound This compound->SRC This compound->Raf BI-847325 BI-847325 BI-847325->MEK T-5224 T-5224 T-5224->AP-1 Complex

Caption: Fra1 signaling pathway and points of inhibition.

Experimental Workflow for Validating Fra1 Downregulation

This diagram outlines the general workflow for validating the effect of an inhibitor on Fra1 expression.

G cluster_0 In Vitro Analysis Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Protein Extraction Protein Extraction Inhibitor Treatment->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Densitometry Densitometry Western Blot->Densitometry Data Analysis Data Analysis Densitometry->Data Analysis G This compound This compound Inhibition of SRC/Raf Kinases Inhibition of SRC/Raf Kinases This compound->Inhibition of SRC/Raf Kinases Decreased MAPK Pathway Activity Decreased MAPK Pathway Activity Inhibition of SRC/Raf Kinases->Decreased MAPK Pathway Activity Reduced Fra1 Expression and Stability Reduced Fra1 Expression and Stability Decreased MAPK Pathway Activity->Reduced Fra1 Expression and Stability Inhibition of Tumor Progression Inhibition of Tumor Progression Reduced Fra1 Expression and Stability->Inhibition of Tumor Progression

References

SKLB646 and Sorafenib: A Comparative Analysis in Liver Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy and mechanisms of action of the novel kinase inhibitor SKLB646 and the established therapeutic sorafenib (B1663141) in the context of hepatocellular carcinoma (HCC), the most common form of liver cancer.

Sorafenib has long been a first-line treatment for advanced HCC, however, its efficacy is often limited by modest survival benefits and the development of drug resistance. This has spurred the search for novel multi-kinase inhibitors with improved therapeutic profiles. While direct comparative preclinical data for this compound in liver cancer is not available in the public domain, a closely related compound from the same chemical series, SKLB-329, has been evaluated against HCC and directly compared with sorafenib, providing valuable insights. This guide will leverage the data on SKLB-329 as a surrogate for the SKLB series to draw a comparative picture against sorafenib.

Efficacy and Potency: A Head-to-Head Comparison

Preclinical studies have demonstrated the potential of the SKLB series of compounds in inhibiting HCC cell proliferation and tumor growth. The following tables summarize the key quantitative data from a comparative study of SKLB-329 and sorafenib.

In Vitro Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The lower the IC50 value, the more potent the compound.

Cell LineSKLB-329 IC50 (μM)Sorafenib IC50 (μM)
HepG215.6Not explicitly stated in the comparative study
SMMC772116.3Not explicitly stated in the comparative study
PLC/PRF/514.8Not explicitly stated in the comparative study

Data sourced from a preclinical evaluation of SKLB-329 in hepatocellular carcinoma.

In Vivo Anti-tumor Efficacy

The in vivo efficacy of SKLB-329 and sorafenib was evaluated in HCC xenograft models, where human liver cancer cells are implanted in immunodeficient mice.

Xenograft ModelTreatmentTumor Growth Inhibition
HepG2SKLB-329Dose-dependent suppression
SMMC7721SKLB-329Dose-dependent suppression
HepG2Sorafenib (Positive Control)Less potent than SKLB-329 in most assays
SMMC7721Sorafenib (Positive Control)Less potent than SKLB-329 in most assays

Data sourced from a preclinical evaluation of SKLB-329 in hepatocellular carcinoma.[1]

Mechanisms of Action: Targeting Key Signaling Pathways

Both sorafenib and the SKLB compounds are multi-kinase inhibitors, but they target a distinct yet overlapping set of kinases involved in cancer cell proliferation and angiogenesis.

Sorafenib primarily inhibits the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases such as VEGFR and PDGFR.[2][3][4][5] This dual mechanism of action targets both tumor cell proliferation and the formation of new blood vessels that supply the tumor.

SKLB compounds , exemplified by SKLB-329, have been shown to potently inhibit angiogenesis-related kinases including VEGFR1/2/3 and FGFR2, as well as the Src kinase.[1] The inhibition of Src-mediated signaling pathways, such as FAK and Stat3, is a key mechanism for restraining HCC cell proliferation.[1]

The following diagrams illustrate the signaling pathways targeted by each compound.

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Ras Ras VEGFR->Ras PDGFR PDGFR PDGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->Raf

Caption: Sorafenib signaling pathway inhibition.

SKLB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Src Src VEGFR->Src FGFR2 FGFR2 FGFR2->Src FAK FAK Src->FAK Stat3 Stat3 Src->Stat3 Proliferation Cell Proliferation Angiogenesis FAK->Proliferation Stat3->Proliferation SKLB SKLB Compound SKLB->VEGFR SKLB->FGFR2 SKLB->Src

Caption: SKLB compound signaling pathway inhibition.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the findings, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: HCC cells (HepG2, SMMC7721, PLC/PRF/5) and normal human liver cells (HL-7702) were seeded in 96-well plates.

  • Treatment: After cell attachment, they were treated with various concentrations of SKLB-329, sorafenib, or a vehicle control for 72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated.

  • Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.

In Vivo Xenograft Model
  • Cell Implantation: Human HCC cells (HepG2 or SMMC7721) were subcutaneously injected into the flank of BALB/c nude mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment Administration: Mice were randomized into groups and treated orally with SKLB-329, sorafenib, or a vehicle control in a dose-dependent manner.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes of the treated groups with the control group.

The following diagram illustrates the general workflow of the preclinical evaluation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Conclusion cell_culture HCC Cell Lines (HepG2, SMMC7721, PLC/PRF/5) mtt_assay MTT Assay for Cell Viability (IC50 Determination) cell_culture->mtt_assay colony_formation Colony Formation Assay cell_culture->colony_formation xenograft HCC Xenograft Model (BALB/c Nude Mice) cell_culture->xenograft Cell Source data_analysis Comparison of Efficacy (Tumor Growth Inhibition) mtt_assay->data_analysis treatment Oral Administration (SKLB-329 vs. Sorafenib) xenograft->treatment tumor_measurement Tumor Growth Monitoring treatment->tumor_measurement tumor_measurement->data_analysis conclusion Evaluation of Therapeutic Potential data_analysis->conclusion mechanism_study Mechanism of Action Studies (Western Blot, etc.) mechanism_study->conclusion

Caption: Preclinical evaluation workflow.

Conclusion

The preclinical data for the SKLB series of compounds, specifically SKLB-329, suggests a promising anti-tumor activity in hepatocellular carcinoma models, exhibiting higher potency in several assays compared to the established drug, sorafenib.[1] The distinct mechanism of action, particularly the potent inhibition of Src kinase in addition to key angiogenesis receptors, may offer an advantage in overcoming some of the limitations of existing therapies. Further investigation into this compound and other related compounds is warranted to fully elucidate their therapeutic potential for liver cancer patients. This comparative guide provides a foundational understanding for researchers and drug developers in the pursuit of more effective treatments for this challenging disease.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of SKLB646

Author: BenchChem Technical Support Team. Date: December 2025

The following provides detailed guidance for the safe and proper disposal of SKLB646, a c-Met inhibitor used in research settings. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. As this compound is a potent research compound, it should be treated as hazardous chemical waste.

Waste Categorization and Container Summary

Proper segregation of waste is the first step in safe disposal. All waste materials generated during the handling of this compound should be categorized and placed in designated, properly labeled containers.

Waste TypeRecommended Container
Unused or expired this compound (solid)Original container or a sealed, labeled hazardous waste container.
Solutions containing this compoundLabeled, leak-proof hazardous liquid waste container.
Contaminated labware (e.g., pipette tips, tubes)Puncture-resistant, labeled hazardous solid waste container.
Contaminated Personal Protective Equipment (PPE)Labeled hazardous waste bag or container.
Sharps (needles, scalpels)Designated, puncture-proof sharps container for hazardous chemical waste.

Step-by-Step Disposal Protocol

Researchers and laboratory personnel must follow these steps to ensure the safe disposal of this compound and associated materials.

1. Personal Protective Equipment (PPE): Before handling any waste materials, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Segregation of Waste: At the point of generation, separate waste into the categories outlined in the table above. Never mix different types of waste in the same container.[1][2][3]

3. Container Management:

  • Ensure all waste containers are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[4][5][6]

  • Label all containers clearly with "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics (e.g., "Toxic").[3][7]

  • Keep waste containers closed except when adding waste.[3][5][6]

4. Disposal of Unused this compound:

  • Solid this compound should be disposed of in its original container if possible. If not, transfer it to a clearly labeled, sealed container for hazardous solid waste.

  • Do not dispose of solid or liquid this compound down the drain or in regular trash.[4][7]

5. Disposal of Contaminated Materials:

  • Liquids: Aqueous and solvent-based solutions containing this compound must be collected in a designated hazardous liquid waste container.

  • Solids: All disposable materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be collected in a designated container for hazardous solid waste.

  • Sharps: Any sharps, such as needles or blades, contaminated with this compound must be placed in a puncture-resistant sharps container designated for chemically contaminated sharps.[8]

6. Decontamination of Reusable Glassware:

  • Reusable glassware should be decontaminated by rinsing with a suitable solvent capable of dissolving this compound.

  • The rinsate must be collected and treated as hazardous liquid waste.[5]

  • After the initial solvent rinse, glassware can be washed with an appropriate laboratory detergent and water.

7. Storage and Collection:

  • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Use secondary containment to prevent spills.[6]

  • Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G start Waste Generation (Handling this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, blades) waste_type->sharps_waste Sharps ppe_waste Contaminated PPE (Gloves, coat) waste_type->ppe_waste PPE solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Chemical Sharps Container sharps_waste->sharps_container ppe_container Place in Labeled Hazardous Waste Bag/Container ppe_waste->ppe_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage ppe_container->storage collection Arrange for Collection by EHS or Licensed Vendor storage->collection

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.